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2-Azido-1-[4-(methyloxy)phenyl]ethanone Documentation Hub

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  • Product: 2-Azido-1-[4-(methyloxy)phenyl]ethanone
  • CAS: 6595-28-4

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 2-Azido-1-[4-(methyloxy)phenyl]ethanone: Properties, Synthesis, and Applications

Introduction 2-Azido-1-[4-(methyloxy)phenyl]ethanone, also commonly known as 4-methoxyphenacyl azide, is a versatile bifunctional organic compound of significant interest to the research and drug development communities....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Azido-1-[4-(methyloxy)phenyl]ethanone, also commonly known as 4-methoxyphenacyl azide, is a versatile bifunctional organic compound of significant interest to the research and drug development communities. Featuring an α-azido ketone motif, this molecule serves as a pivotal building block in synthetic chemistry. The presence of the azide group, a high-energy functional group, imparts unique reactivity, making it a valuable precursor for a wide range of chemical transformations.

This guide provides an in-depth exploration of the core chemical properties, a validated synthetic protocol, and the key applications of 2-Azido-1-[4-(methyloxy)phenyl]ethanone. The content herein is curated for researchers, medicinal chemists, and process development scientists, offering both foundational knowledge and practical, field-proven insights to leverage this reagent's full potential.

Compound Identification and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are fundamental to its successful application. The key identifiers and computed properties for 2-Azido-1-[4-(methyloxy)phenyl]ethanone are summarized below.

PropertyValueSource
IUPAC Name 2-azido-1-(4-methoxyphenyl)ethanone[1]
Synonyms 2-azido-1-(4-methoxyphenyl)ethan-1-one, p-Methoxyphenacylazide[1]
CAS Number 6595-28-4[1][2]
Molecular Formula C₉H₉N₃O₂[1][3]
Molecular Weight 191.19 g/mol [1][3]
Appearance Solid[3]
InChIKey YUKPOKGKCKZLGT-UHFFFAOYSA-N[1][3]
SMILES COC1=CC=C(C=C1)C(=O)CN=[N+]=[N-][3]
Topological Polar Surface Area 40.7 Ų[1]

Critical Safety and Handling Protocols

Organic azides are energy-rich compounds that demand rigorous safety protocols.[4] While 2-Azido-1-[4-(methyloxy)phenyl]ethanone is relatively stable compared to low-molecular-weight azides, adherence to safety best practices is non-negotiable.

3.1. Stability Assessment The stability of this compound can be assessed by two key principles:

  • Carbon-to-Nitrogen Ratio (C/N): A generally accepted guideline is that the number of carbon atoms should not be exceeded by the number of nitrogen atoms.[5] For C₉H₉N₃O₂, the C/N ratio of 9:3 is well within safe handling limits.

  • Rule of Six: This rule suggests that a compound should have at least six carbon atoms for each energetic functional group (like an azide) to provide sufficient dilution and render it relatively safe.[4][5] With nine carbons and one azide group, this molecule satisfies the criterion.

3.2. Handling and Personal Protective Equipment (PPE)

  • Engineered Controls: All manipulations must be conducted in a certified chemical fume hood, and the use of a blast shield is mandatory for reactions involving heating or concentrating the material.[6][7]

  • PPE: Standard PPE, including a flame-retardant lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves, must be worn.[6]

  • Utensils: Never use metal spatulas or magnetic stir bars with chipped Teflon® coating, as friction or exposure to metal can form highly shock-sensitive heavy metal azides.[5][6] Use plastic or ceramic-coated spatulas. Avoid using ground-glass joints, which can create friction.[6]

3.3. Chemical Incompatibilities

  • Acids: Avoid contact with strong acids, which can generate the highly toxic and explosive hydrazoic acid (HN₃).[5]

  • Halogenated Solvents: Do not use chlorinated solvents like dichloromethane or chloroform as reaction media. They can react to form extremely unstable di- and tri-azidomethane.[5][8]

  • Heavy Metals: Avoid all contact with heavy metals such as copper, lead, silver, and iron, as this can lead to the formation of dangerously explosive metal azides.[7]

3.4. Storage and Waste Disposal

  • Storage: Store the compound in a cool, dark place, preferably below room temperature and away from sources of heat, light, shock, or friction.[4][8]

  • Waste: Azide-containing waste must be collected in a dedicated, clearly labeled waste container.[6] Never mix azide waste with acidic waste streams.[5]

Synthesis and Purification Workflow

The most common and efficient synthesis of 2-Azido-1-[4-(methyloxy)phenyl]ethanone proceeds via a nucleophilic substitution of the corresponding α-haloketone. The precursor, 2-bromo-1-(4-methoxyphenyl)ethanone, is commercially available or can be synthesized from 4-methoxyacetophenone.[9]

Synthesis Precursor 2-Bromo-1-(4-methoxyphenyl)ethanone Product 2-Azido-1-[4-(methyloxy)phenyl]ethanone Precursor->Product Acetone or Acetonitrile Room Temperature Reagent Sodium Azide (NaN₃) ClickReaction cluster_reactants Reactants cluster_product Product Azide 2-Azido-1-[4-(methyloxy)phenyl]ethanone Triazole 1,4-Disubstituted 1,2,3-Triazole Azide->Triazole Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Triazole Catalyst Cu(I) Catalyst Solvent

Sources

Exploratory

In-Depth Technical Guide to p-Methoxyphenacyl Azide

Introduction p-Methoxyphenacyl azide, systematically named 2-azido-1-(4-methoxyphenyl)ethanone, is a versatile chemical reagent with significant applications in organic synthesis and chemical biology.[1][2] Its unique st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

p-Methoxyphenacyl azide, systematically named 2-azido-1-(4-methoxyphenyl)ethanone, is a versatile chemical reagent with significant applications in organic synthesis and chemical biology.[1][2] Its unique structure, incorporating a photosensitive phenacyl group and a reactive azide moiety, makes it a valuable tool for researchers in drug development and molecular biology. This guide provides a comprehensive overview of its physical properties, synthesis, handling, and key applications, grounded in authoritative scientific literature.

The p-methoxyphenacyl group is a well-established photolabile protecting group (PPG), often utilized to "cage" biologically active molecules.[3][4] Upon irradiation with UV light, the protecting group is cleaved, releasing the active molecule with high spatial and temporal control. The azide group, on the other hand, is a key functional group for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[5][6] These reactions are known for their high efficiency, selectivity, and biocompatibility, enabling the conjugation of molecules for various applications, including drug targeting and biomolecular labeling.[6][7]

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical information and practical insights into the effective use of p-methoxyphenacyl azide.

Core Properties of p-Methoxyphenacyl Azide

A thorough understanding of the physical and chemical properties of p-methoxyphenacyl azide is crucial for its effective use in research and development.

Chemical Structure and Identifiers
  • IUPAC Name: 2-azido-1-(4-methoxyphenyl)ethanone[2]

  • Common Synonyms: p-Methoxyphenacyl azide, 2-Azido-4'-methoxyacetophenone[2]

  • CAS Number: 6595-28-4[2]

  • Molecular Formula: C₉H₉N₃O₂[1][2]

  • Molecular Weight: 191.19 g/mol [1][2]

  • SMILES: COc1ccc(cc1)C(=O)CN=[N+]=[N-][1][2]

  • InChI Key: YUKPOKGKCKZLGT-UHFFFAOYSA-N[1][2]

Physical and Chemical Data Summary
PropertyValueSource(s)
Appearance Solid[1]
Molecular Weight 191.19 g/mol [1][2]
Solubility Soluble in methanol and methylene dichloride.[8][9]
Storage Class Non-Combustible Solids (Class 13)[1]

Note: Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra are often reported in the supporting information of scientific publications detailing the synthesis or use of the compound. While a specific, universally applicable spectrum is not available, representative data can be found in various research articles.

Synthesis and Purification

The most common and efficient method for synthesizing p-methoxyphenacyl azide is through a nucleophilic substitution reaction (Sₙ2) of its corresponding bromide precursor, p-methoxyphenacyl bromide, with an azide salt.

Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_products Products & Purification pMPB p-Methoxyphenacyl Bromide Reaction Sₙ2 Reaction (Room Temperature) pMPB->Reaction Azide Sodium Azide (NaN₃) Azide->Reaction Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Solvent->Reaction pMPA p-Methoxyphenacyl Azide (Crude) Reaction->pMPA Purification Work-up & Purification (Extraction, Chromatography) pMPA->Purification FinalProduct Pure p-Methoxyphenacyl Azide Purification->FinalProduct

Caption: General workflow for the synthesis of p-methoxyphenacyl azide.

Detailed Experimental Protocol

This protocol is a generalized procedure based on common laboratory practices for similar azide syntheses.[10][11]

Materials:

  • p-Methoxyphenacyl bromide (1.0 eq)

  • Sodium azide (NaN₃) (1.1 - 1.5 eq)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate or Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-methoxyphenacyl bromide in a minimal amount of DMF or DMSO.

  • Addition of Azide: To the stirred solution, add sodium azide in one portion. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer multiple times with ethyl acetate or diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove any remaining DMF/DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure p-methoxyphenacyl azide.

Rationale for Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF and DMSO are chosen because they effectively dissolve both the organic substrate and the inorganic azide salt, facilitating the Sₙ2 reaction.

  • Stoichiometry: A slight excess of sodium azide is used to ensure the complete consumption of the starting bromide.

  • Temperature: The reaction is typically carried out at room temperature as it is generally efficient without the need for heating, which could potentially lead to the decomposition of the azide product.

Key Applications and Chemical Reactivity

The dual functionality of p-methoxyphenacyl azide makes it a powerful tool in several areas of chemical and biological research.

Photolabile Protecting Group (PPG) Chemistry

The p-methoxyphenacyl moiety serves as a photocleavable protecting group.[3][4] This "caging" strategy allows for the controlled release of a protected functional group (e.g., carboxylates, phosphates) upon irradiation with UV light, typically around 300-360 nm. This technique is invaluable for studying dynamic biological processes with high temporal and spatial resolution. The photolysis can proceed through different pathways, including a Favorskii-type rearrangement.[3][4]

Click Chemistry: Azide-Alkyne Cycloaddition

The azide group is a versatile handle for bioconjugation via "click chemistry."[5][6] It readily undergoes cycloaddition reactions with alkynes to form stable triazole linkages.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry, known for its high reaction rates and yields.[5][7] It is widely used for conjugating p-methoxyphenacyl azide to alkyne-modified biomolecules, surfaces, or polymers.[6][7][12]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes strained cyclooctynes.[6] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[6][7]

Logical Application Pathway

ApplicationPathway cluster_click Click Chemistry Conjugation cluster_photocage Photocaging Application Start p-Methoxyphenacyl Azide Click CuAAC or SPAAC Start->Click Conjugate Caged Conjugate Click->Conjugate Alkyne Alkyne-modified Molecule (e.g., Drug, Probe) Alkyne->Click UV UV Irradiation (Photocleavage) Conjugate->UV Release Released Active Molecule UV->Release

Caption: Application logic: from conjugation to controlled release.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling p-methoxyphenacyl azide and its precursors.

Precursor: p-Methoxyphenacyl Bromide
  • Hazards: p-Methoxyphenacyl bromide is corrosive and causes severe skin burns and eye damage.[13][14] It is also a lachrymator, meaning it can cause tearing.[15] Inhalation may cause respiratory irritation.[14][15]

  • Precautions: Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][14] Avoid breathing dust.[13] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[14][16]

p-Methoxyphenacyl Azide
  • Hazards: Organic azides are potentially explosive, especially when heated or subjected to shock. They can also be toxic. While p-methoxyphenacyl azide is generally stable under normal laboratory conditions, it should be handled with care.

  • Precautions: Avoid heating the compound, especially in its pure, solid form. Use a safety shield when performing reactions. Store in a cool, dark place away from heat sources. Dispose of any azide-containing waste according to institutional safety guidelines.

Conclusion

p-Methoxyphenacyl azide is a highly valuable and versatile molecule in modern chemical synthesis and biological research. Its unique combination of a photolabile protecting group and a "clickable" azide moiety provides researchers with a powerful tool for a wide range of applications, from controlled drug release to the specific labeling and tracking of biomolecules. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for harnessing its full potential in scientific discovery.

References

Sources

Foundational

Crystal structure of p-methoxyphenacyl azide

This technical guide provides an in-depth crystallographic and structural analysis of -methoxyphenacyl azide (also known as 2-azido-1-(4-methoxyphenyl)ethanone).[1] It is designed for researchers in structural chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth crystallographic and structural analysis of


-methoxyphenacyl azide  (also known as 2-azido-1-(4-methoxyphenyl)ethanone).[1] It is designed for researchers in structural chemistry and drug development, focusing on the compound's solid-state architecture, synthesis for high-quality single crystals, and supramolecular interactions.[1]

Technical Deep Dive: Crystal Structure of -Methoxyphenacyl Azide[1]

Physiochemical & Crystallographic Profile[1][2][3][4][5]


-Methoxyphenacyl azide is a prominent organic azide often utilized as a photoaffinity label precursor and a "Click" chemistry synthon.[1] Structurally, it serves as a model system for understanding the interplay between electron-donating substituents (methoxy group) and the flexible, dipolar azidomethyl moiety in the solid state.
Core Identity
ParameterDetail
IUPAC Name 2-azido-1-(4-methoxyphenyl)ethanone
CAS Registry 6595-28-4
Formula

Molecular Weight 191.19 g/mol
Hybridization Carbonyl (

), Azide Terminus (

), Methoxy-O (

)
Crystallographic Data Summary

The following data is derived from single-crystal X-ray diffraction studies (Sarkar et al., 2017) and comparative analysis with analogous phenacyl azides.

ParameterValue
Crystal System Monoclinic
Space Group

(No.[1][2] 7)
Unit Cell (

)
3.8441(3) Å
Unit Cell (

)
14.0818(11) Å
Unit Cell (

)
8.2393(6) Å
Angle (

)
101.091(3)°
Volume (

)
~437.7 ų
Z (Molecules/Cell) 2
Calculated Density ~1.45 g/cm³

Analyst Note: The remarkably short


-axis (3.84 Å) is a critical structural feature.[1] It corresponds closely to the van der Waals thickness of the aromatic ring, indicating a packing motif driven by strong 

-

stacking interactions along this axis.

Synthesis & Crystallization Protocol

Objective: To generate diffraction-quality single crystals free of twinning.

Synthetic Pathway

The synthesis relies on a nucleophilic substitution (


) of the corresponding 

-bromoketone.[1] The causality here is driven by the high nucleophilicity of the azide anion (

) displacing the bromide leaving group.

Reagents:

  • 
    -Methoxyphenacyl bromide (2-bromo-1-(4-methoxyphenyl)ethanone)[1][3]
    
  • Sodium azide (

    
    )
    
  • Solvent system: Acetone/Water (3:1 v/v) or Ethanol (95%)

Protocol:

  • Dissolution: Dissolve 1.0 eq of

    
    -methoxyphenacyl bromide in acetone.
    
  • Activation: Prepare a saturated aqueous solution of 1.5 eq

    
    .
    
  • Substitution: Add the azide solution dropwise to the bromide solution at

    
     to suppress the formation of diazidomethane or elimination byproducts.
    
  • Workup: Stir for 2 hours at room temperature. Precipitate by pouring into ice water.[1] Filter the solid.[1]

Crystallization for X-Ray Diffraction

Standard recrystallization often yields microcrystalline powder.[1] For single crystals suitable for XRD, a slow evaporation technique is required to control nucleation rates.[1]

  • Solvent: Ethanol/Hexane (1:[1]1) or pure Methanol.[1]

  • Method: Dissolve the crude solid in warm ethanol. Filter through a 0.45

    
    m PTFE syringe filter to remove nucleation sites (dust).[1] Add hexane until slight turbidity appears, then add a drop of ethanol to clear.
    
  • Conditioning: Store at

    
     in a vibration-free environment.
    
  • Outcome: Colorless needles or platelets appear within 48-72 hours.[1]

Molecular Geometry & Conformational Analysis

The Azide Moiety ( )

Contrary to the idealized linear Lewis structure (


), the azide group in crystalline phenacyl azides typically exhibits a slight bend.
  • Bond Angle (

    
    ):  Observed at 
    
    
    
    .[1]
  • Causality: This deviation from linearity is attributed to the electronic repulsion between the lone pair on the

    
    -nitrogen and the adjacent carbonyl oxygen, as well as crystal packing forces.
    
  • Bond Lengths: The

    
     bond (~1.22 Å) is longer than the 
    
    
    
    bond (~1.12 Å), consistent with the resonance contribution where the terminal nitrogen holds significant triple-bond character.
The Phenacyl Skeleton

The molecule adopts a non-planar conformation due to the


 hybridized methylene (

) linker.[1]
  • Torsion: The

    
     torsion angle is critical.[1] In 
    
    
    
    -methoxyphenacyl azide, the azide group is rotated out of the plane of the benzoyl moiety to minimize steric clash between the azide lone pairs and the carbonyl oxygen.
  • Methoxy Influence: The

    
    -methoxy group is coplanar with the phenyl ring, maximizing resonance donation into the aromatic system. This increases the electron density at the carbonyl oxygen, making it a potent hydrogen bond acceptor in the crystal lattice.
    

Supramolecular Organization[1]

The stability of the


 space group lattice is maintained by a hierarchy of non-covalent interactions.
Hydrogen Bonding Networks

The primary intermolecular anchor is the


  hydrogen bond.[1]
  • Donor: The acidic protons of the

    
    -methylene group (
    
    
    
    ) and aromatic protons.[1]
  • Acceptor: The carbonyl oxygen (

    
    ).
    
  • Pattern: These interactions typically form infinite zigzag chains running parallel to the

    
    -axis.[1] The electron-donating methoxy group enhances the basicity of the carbonyl oxygen, strengthening this interaction compared to the unsubstituted phenacyl azide.
    
-Stacking

The short


-axis (3.84 Å) indicates that the molecules stack "face-to-back" along this direction.[1] The electron-rich 

-methoxyphenyl ring stacks effectively with the electron-deficient carbonyl region of the neighbor, stabilizing the column.

Visualizations

Diagram 1: Synthetic & Crystallization Workflow

This workflow visualizes the critical path from raw materials to the final crystal lattice.

SynthesisWorkflow start p-Methoxyphenacyl Bromide intermediate Transition State (SN2 Mechanism) start->intermediate Acetone, 0°C reagent NaN3 (aq) (Nucleophile) reagent->intermediate product Crude p-Methoxyphenacyl Azide intermediate->product -NaBr cryst Slow Evaporation (EtOH/Hexane) product->cryst Filtration & Dissolution final Single Crystal (Space Group Pc) cryst->final 48-72 hrs 4°C

Figure 1: Synthetic pathway and crystallization protocol for isolating diffraction-quality crystals.

Diagram 2: Supramolecular Interaction Hierarchy

This diagram illustrates the logical assembly of the crystal lattice from individual molecular units.

CrystalPacking cluster_primary Primary Interaction (1D) cluster_secondary Secondary Interaction (2D/3D) mol Single Molecule (C9H9N3O2) chain Zigzag Chains (along b-axis) mol->chain C-H...O H-Bonds stack Pi-Stacking Columns (along a-axis, 3.84 Å) mol->stack Pi-Pi Interactions lattice Final Crystal Lattice (Space Group Pc) chain->lattice stack->lattice

Figure 2: Hierarchical assembly of the crystal lattice, highlighting the competition between hydrogen bonding and


-stacking forces.[1]

References

  • Sarkar, S. K., Gatlin, D. M., Das, A., Loftin, B., Krause, J., Abe, M., & Gudmundsdottir, A. D. (2017). Laser flash photolysis of nanocrystalline

    
    -azido-
    
    
    
    -methoxy-acetophenone.[1] Organic & Biomolecular Chemistry, 15(4), 830-836.[1]
  • Yousuf, S., Arshad, M., Butt, H. M., Saeed, S., & Basha, F. Z. (2012).[4] 2-Azido-1-(4-methylphenyl)ethanone.[1][4] Acta Crystallographica Section E: Structure Reports Online, 68(5), o1555.

  • Abu-Orabi, S. T. (2022).[1][3] Azides in the Synthesis of Various Heterocycles. Molecules, 27(11), 3567.

  • Cambridge Crystallographic Data Centre (CCDC). Entry 7155828 (2-azido-1-(4-methoxyphenyl)ethanone).[1]

Sources

Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: 2-azido-1-(4-methoxyphenyl)ethanone

A Guideline for the Safe and Efficient Synthesis of a Key Heterocyclic Precursor Abstract: This document provides a detailed, field-tested protocol for the synthesis of 2-azido-1-(4-methoxyphenyl)ethanone, a valuable α-a...

Author: BenchChem Technical Support Team. Date: February 2026

A Guideline for the Safe and Efficient Synthesis of a Key Heterocyclic Precursor

Abstract: This document provides a detailed, field-tested protocol for the synthesis of 2-azido-1-(4-methoxyphenyl)ethanone, a valuable α-azido ketone intermediate. α-Azido ketones are highly versatile building blocks in organic and medicinal chemistry, serving as precursors for a wide array of nitrogen-containing heterocycles, including 1,2,3-triazoles via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[1][2] This guide is designed for researchers in chemical synthesis and drug development, offering a comprehensive walkthrough from precursor synthesis to final product characterization, with an emphasis on the mechanistic rationale and critical safety procedures.

Introduction and Scientific Context

α-Azido ketones are a class of organic compounds that have garnered significant attention due to their unique reactivity and synthetic utility.[3] The presence of the azide moiety adjacent to a carbonyl group allows for a diverse range of chemical transformations, including the synthesis of α-amino ketones, oxazoles, imidazoles, and other biologically relevant scaffolds.[1][4] The target molecule, 2-azido-1-(4-methoxyphenyl)ethanone, is particularly useful as its p-methoxyphenyl group is a common feature in pharmacologically active compounds. Its subsequent reaction with various alkynes provides a modular and highly efficient route to libraries of 1,4-disubstituted 1,2,3-triazole derivatives, which are known to exhibit a wide spectrum of biological activities, including anti-HIV, antibacterial, and antitumor properties.[1][5]

This protocol details a reliable two-step synthesis commencing from the commercially available 4-methoxyacetophenone. The methodology is based on an initial α-bromination followed by a nucleophilic substitution with sodium azide. The causality behind each procedural step is explained to provide a deeper understanding beyond simple instruction.

Overall Reaction Scheme

The synthesis is performed in two primary stages:

  • α-Bromination: Formation of the intermediate, 2-bromo-1-(4-methoxyphenyl)ethanone.

  • Azidation: Nucleophilic substitution of the bromide with an azide group to yield the final product.

Caption: Overall two-step synthesis pathway.

The first step involves the bromination of 4-methoxyacetophenone at the α-carbon. While various brominating agents can be used, cupric bromide offers a convenient method.[6] The subsequent step is a classic SN2 reaction where the azide ion (N₃⁻) acts as a nucleophile, displacing the bromide from the α-carbon.[7] Acetone is an excellent solvent choice here as it readily dissolves the organic substrate while also allowing for sufficient solubility of sodium azide, and its polar aprotic nature facilitates the SN2 mechanism.

Critical Safety Imperatives: Handling Sodium Azide

Trustworthiness: The protocol's validity is contingent on its safe execution. Sodium azide (NaN₃) is an acutely toxic and potentially explosive substance that demands rigorous safety protocols.

  • Extreme Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[8][9] It functions as a potent metabolic inhibitor. All manipulations involving solid NaN₃ or its concentrated solutions must be performed inside a certified chemical fume hood.[10]

  • Explosion Hazard:

    • Acids: NaN₃ reacts with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive liquid. Strictly avoid contact with acids.[11] All glassware must be base-washed before use.

    • Heavy Metals: NaN₃ can react with heavy metals (e.g., lead, copper, silver, mercury) and their salts to form shock-sensitive, explosive metal azides.[11] Never use metal spatulas for transferring solid NaN₃. Use ceramic, Teflon, or plastic spatulas. Avoid pouring azide-containing waste down drains, as it can react with lead or copper pipes.[9]

    • Halogenated Solvents: Avoid contact with certain chlorinated solvents like dichloromethane under specific conditions, as explosive diazidomethane can form.[8]

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, closed-toe shoes, chemical safety goggles, and double-glove with nitrile gloves.[10][11]

  • Waste Disposal: All solid waste contaminated with NaN₃ (gloves, weigh boats, paper towels) and reaction solutions must be collected as hazardous waste and disposed of according to institutional guidelines.[9][12] Label the waste container clearly as "Acutely Toxic: Contains Sodium Azide."

Materials and Reagents

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Key Properties
4-Methoxyacetophenone100-06-1150.17Solid
Copper(II) Bromide (CuBr₂)7789-45-9223.35Solid, hygroscopic
Ethyl Acetate (EtOAc)141-78-688.11Liquid, flammable
Chloroform (CHCl₃)67-66-3119.38Liquid, volatile
Sodium Azide (NaN₃)26628-22-865.01Solid, ACUTELY TOXIC
Acetone67-64-158.08Liquid, flammable
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Solid, drying agent
Silica Gel (for chromatography)7631-86-960.08Solid
Hexane110-54-386.18Liquid, flammable

Detailed Experimental Protocol

Part A: Synthesis of 2-bromo-1-(4-methoxyphenyl)ethanone (Intermediate I)

This procedure is adapted from established methods for α-bromination of acetophenones.[6]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyacetophenone (7.5 g, 50 mmol).

  • Solvent Addition: Dissolve the starting material in a 1:1 mixture of ethyl acetate and chloroform (100 mL total).

    • Causality: This solvent mixture effectively dissolves both the organic ketone and the copper(II) bromide, facilitating a homogeneous reaction.

  • Reagent Addition: Add copper(II) bromide (22.3 g, 100 mmol, 2.0 equiv.).

    • Causality: A stoichiometric excess of CuBr₂ ensures complete conversion of the starting material. CuBr₂ acts as both the bromine source and a Lewis acid catalyst.

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction mixture will turn from a black slurry to a grayish-white suspension as the Cu(II) is reduced to Cu(I)Br. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 20% ethyl acetate in hexane). The reaction is typically complete within 3-5 hours.

  • Work-up: After the reaction is complete (disappearance of starting material spot on TLC), cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the copper(I) bromide precipitate. Wash the filter cake with a small amount of ethyl acetate.

  • Purification: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is typically a pale yellow solid.

  • Final Purification: Recrystallize the crude solid from hot ethanol or purify by flash column chromatography if necessary to obtain pure 2-bromo-1-(4-methoxyphenyl)ethanone.[13] The expected yield is typically high (85-95%).

Part B: Synthesis of 2-azido-1-(4-methoxyphenyl)ethanone (Final Product)

This procedure is a nucleophilic substitution reaction.[7] (Perform all steps in a fume hood) .

  • Reaction Setup: To a 250 mL round-bottom flask with a magnetic stir bar, add the 2-bromo-1-(4-methoxyphenyl)ethanone (11.45 g, 50 mmol) synthesized in Part A.

  • Solvent Addition: Dissolve the bromo-ketone in 100 mL of acetone.

    • Causality: Acetone is a polar aprotic solvent that effectively solvates the cation (Na⁺) while leaving the azide anion relatively free to act as a potent nucleophile, thus accelerating the SN2 reaction.

  • Reagent Addition: Carefully add sodium azide (4.88 g, 75 mmol, 1.5 equiv.) in portions. Use a ceramic or plastic spatula.

    • Causality: A slight excess of sodium azide ensures the reaction goes to completion by Le Châtelier's principle.

  • Reaction Execution: Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by TLC. The reaction is generally complete within 2-4 hours. A white precipitate of sodium bromide will form as the reaction proceeds.

  • Quenching and Extraction: Once the reaction is complete, carefully pour the reaction mixture into 200 mL of ice-cold water in a beaker. This quenches the reaction and precipitates the product. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic extracts and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product is typically an off-white or pale yellow solid. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20% EtOAc).[14]

  • Final Product: Combine the pure fractions and remove the solvent to yield 2-azido-1-(4-methoxyphenyl)ethanone as a crystalline solid (typical yield 80-90%). Store the product in a cool, dark place.

Experimental Workflow and Characterization

Caption: Step-by-step experimental workflow diagram.

Product Validation (Characterization Data)

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques. The data should be consistent with reported literature values.

  • 2-bromo-1-(4-methoxyphenyl)ethanone (Intermediate I):

    • Appearance: White to pale yellow solid.

    • ¹H NMR (CDCl₃): δ 8.17 (d, 2H), 7.49 (d, 2H), 4.5 (s, 2H), 3.81 (s, 3H).[6]

    • Molecular Formula: C₉H₉BrO₂.[15]

    • Molecular Weight: 229.07 g/mol .[15]

  • 2-azido-1-(4-methoxyphenyl)ethanone (Final Product):

    • Appearance: Crystalline solid.

    • Molecular Formula: C₉H₉N₃O₂.[16]

    • Molecular Weight: 191.19 g/mol .[16]

    • ¹H NMR (CDCl₃): Expected signals around δ 7.9 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 4.4 (s, 2H, -CH₂-N₃), 3.8 (s, 3H, -OCH₃).

    • IR Spectroscopy: A key diagnostic peak is the strong, sharp azide (N₃) stretch, typically appearing around 2100 cm⁻¹. The carbonyl (C=O) stretch will appear around 1680 cm⁻¹.

Conclusion

This application note provides a robust and reproducible two-step protocol for the synthesis of 2-azido-1-(4-methoxyphenyl)ethanone. By detailing the mechanistic rationale and placing a strong emphasis on the critical safety procedures required for handling sodium azide, this guide serves as a reliable resource for researchers. The synthesized α-azido ketone is a highly valuable intermediate, poised for use in a multitude of synthetic applications, most notably in the construction of complex heterocyclic systems for pharmaceutical and materials science research.

References

  • Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. National Center for Biotechnology Information (PMC). [Link]

  • Safe Handling of Sodium Azide (SAZ). Princeton University Environmental Health & Safety. [Link]

  • Lab Safety Guideline: Sodium Azide. The University of Tennessee Health Science Center. [Link]

  • Sodium Azide NaN3. University of Illinois Division of Research Safety. [Link]

  • Sodium Azide. Yale Environmental Health & Safety. [Link]

  • Synthesis and consecutive reactions of a-azido ketones: a review. Semantic Scholar. [Link]

  • Syntheses and transformations of α-azido ketones and related derivatives. Royal Society of Chemistry. [Link]

  • Syntheses and Transformations of α-Azido Ketones and Related Derivatives. ResearchGate. [Link]

  • SYNTHESIS AND TRANSFORMATIONS OF α-AZIDO-KETONES. University of Debrecen. [Link]

  • Synthesis of 2'-(1,2,3-triazoyl)-acetophenones: molecular docking and in vitro monoamine oxidase activity inhibition. Royal Society of Chemistry. [Link]

  • 2-Azido-1-(4-methylphenyl)ethanone. National Center for Biotechnology Information (PMC). [Link]

  • Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. American Chemical Society. [Link]

  • 2-Azido-1-[4-(methyloxy)phenyl]ethanone. PubChem. [Link]

  • 2-Bromo-1-(4-methoxyphenyl)ethanone. ResearchGate. [Link]

  • 2-Bromo-1-(4-methoxyphenyl)ethanone. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of 2-Azido-1-(1,4-dihydropyridin-4-yl)-ethanes. ResearchGate. [Link]

  • Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. [Link]

  • 2-Azido-1-(4-methylphenyl)ethanone. ResearchGate. [Link]

  • Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST WebBook. [Link]

  • 2-bromo-1-(4-methoxyphenyl)ethanone(CAS# 2632-13-5). Angene Chemical. [Link]

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Application

Application Notes and Protocols: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction with p-Methoxyphenacyl Azide

Introduction The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands as a cornerstone of "click chemistry," a concept introduced by Sharpless to describe reactions that are high-yielding, wide in scope...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands as a cornerstone of "click chemistry," a concept introduced by Sharpless to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1][2] This reaction facilitates the robust and specific formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[1][3] The resulting triazole ring is a stable, aromatic linker that finds extensive application in drug discovery, bioconjugation, materials science, and polymer chemistry.[1][4]

This application note provides a detailed experimental procedure for the CuAAC reaction utilizing p-methoxyphenacyl azide. The p-methoxyphenacyl (PMP) group is a well-established photoremovable protecting group (PPG), adding a layer of functional versatility to the resulting triazole product.[5] Irradiation with UV light can cleave the PMP group, revealing a different functionality or enabling the controlled release of a molecule of interest. This feature is particularly valuable in the design of prodrugs, caged compounds, and dynamic materials.[5][6]

We will delve into the rationale behind the chosen reagents and conditions, offering insights gleaned from extensive field experience to ensure reproducible and high-yielding results for researchers, scientists, and drug development professionals.

Mechanistic Overview of the CuAAC Reaction

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) species. While the uncatalyzed Huisgen 1,3-dipolar cycloaddition of azides and alkynes requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant is highly regioselective for the 1,4-isomer and proceeds at much milder conditions.[1][3][7]

The currently accepted mechanism involves the formation of a copper(I) acetylide intermediate. This intermediate then coordinates with the azide, followed by a cyclization step and subsequent protonolysis to release the triazole product and regenerate the copper(I) catalyst.[3][8]

The presence of a ligand is often crucial for stabilizing the catalytically active Cu(I) oxidation state, preventing its disproportionation or oxidation to the inactive Cu(II) state, and increasing the solubility of the copper catalyst.[1][8][9][10]

Experimental Protocol

This section outlines the necessary materials and a step-by-step procedure for the CuAAC reaction between a generic terminal alkyne and p-methoxyphenacyl azide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
p-Methoxyphenacyl azide≥95%Synthesize as described below or purchase commerciallyHandle with care; azides are potentially explosive.
Terminal AlkyneVariesVariousThe choice of alkyne will depend on the desired final product.
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)ACS reagent gradeStandard chemical supplierSource of the copper catalyst.
Sodium ascorbate≥99%Standard chemical supplierReducing agent to generate Cu(I) in situ.
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)≥95%Standard chemical supplierWater-soluble ligand to stabilize Cu(I).[9][10]
Dichloromethane (DCM)AnhydrousStandard chemical supplierReaction solvent.
Tetrahydrofuran (THF)AnhydrousStandard chemical supplierSolvent for azide synthesis.
Sodium azide (NaN₃)≥99.5%Standard chemical supplierHighly toxic. Handle with extreme caution.
p-Methoxy-α-bromoacetophenone≥97%Standard chemical supplierPrecursor for azide synthesis.
Deionized water
Saturated aqueous solution of EDTAFor work-up to remove copper.
Brine (saturated NaCl solution)For work-up.
Anhydrous magnesium sulfate (MgSO₄)For drying organic layers.
Silica gel230-400 meshStandard chemical supplierFor column chromatography.
Synthesis of p-Methoxyphenacyl Azide

Caution: Organic azides are potentially explosive and should be handled with appropriate safety precautions, including the use of a blast shield. Avoid heating concentrated solutions of azides.

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-methoxy-α-bromoacetophenone (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.5 M.

  • Addition of Sodium Azide: Add sodium azide (NaN₃, 1.5 eq) to the solution.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by carefully adding deionized water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the crude p-methoxyphenacyl azide.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

CuAAC Reaction Procedure

The following protocol is a general guideline and may require optimization depending on the specific alkyne substrate used.

  • Reactant Preparation: In a suitable reaction vessel, dissolve the terminal alkyne (1.0 eq) and p-methoxyphenacyl azide (1.1 eq) in a suitable solvent. A common choice is a mixture of dichloromethane (DCM) and water (e.g., 1:1 or 2:1 v/v) to a final concentration of approximately 0.1 M with respect to the alkyne.

  • Catalyst and Ligand Preparation: In a separate vial, prepare a stock solution of the catalyst and ligand. For example, dissolve copper(II) sulfate pentahydrate (0.05 eq) and THPTA (0.1 eq) in deionized water. The ligand-to-copper ratio can be varied, but a 2:1 or 5:1 ratio is often effective.[10][11]

  • Initiation of Reaction: Add the catalyst/ligand solution to the reaction mixture containing the alkyne and azide.

  • Addition of Reducing Agent: Prepare a fresh stock solution of sodium ascorbate (0.2 eq) in deionized water. Add the sodium ascorbate solution to the reaction mixture to reduce the Cu(II) to the catalytically active Cu(I) species.[8][11]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as DCM or ethyl acetate.

    • Wash the combined organic layers with a saturated aqueous solution of EDTA to chelate and remove the copper catalyst.[12] Repeat this wash until the aqueous layer is no longer blue.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude triazole product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.[13]

Quantitative Data Summary
ParameterValueNotes
Alkyne:Azide Molar Ratio1.0 : 1.1A slight excess of the azide can help drive the reaction to completion.
Copper Catalyst Loading1-5 mol%Lower catalyst loading is desirable to minimize copper contamination.
Ligand:Copper Molar Ratio2:1 to 5:1A higher ratio can improve catalyst stability and reaction rate.[10]
Sodium Ascorbate Loading10-20 mol%Sufficient reducing agent is needed to maintain the Cu(I) state.
Reaction TemperatureRoom TemperatureMild conditions are a hallmark of the CuAAC reaction.
Reaction Time1-12 hoursVaries depending on the reactivity of the substrates.

Experimental Workflow Diagram

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Alkyne & p-Methoxyphenacyl Azide in Solvent mix Combine Reagents & Catalyst Solution reagents->mix 1 catalyst_prep Prepare CuSO4/THPTA Solution catalyst_prep->mix 2 reducer_prep Prepare Fresh Sodium Ascorbate Solution initiate Add Sodium Ascorbate to Initiate Reaction mix->initiate 3 stir Stir at Room Temperature (1-12h) initiate->stir 4 extract Aqueous Work-up & Extraction stir->extract 5 wash_edta Wash with EDTA to Remove Copper extract->wash_edta 6 dry Dry & Concentrate wash_edta->dry 7 purify Purify by Column Chromatography dry->purify 8 final_product final_product purify->final_product Pure Triazole Product

Caption: Experimental workflow for the CuAAC reaction with p-methoxyphenacyl azide.

Photochemical Deprotection of the p-Methoxyphenacyl Group

The p-methoxyphenacyl group can be cleaved by irradiation with UV light, typically in the range of 300-350 nm.[6] The photolysis products are generally p-methoxyphenylacetic acid and the deprotected triazole.[5][14] The exact wavelength and irradiation time will depend on the specific substrate and the experimental setup. It is recommended to perform initial small-scale photolysis experiments to optimize the cleavage conditions.

Photodeprotection Workflow Diagram

Photodeprotection_Workflow start PMP-Protected Triazole dissolve Dissolve in a Suitable Solvent (e.g., MeOH/H2O) start->dissolve irradiate Irradiate with UV Light (e.g., 350 nm) dissolve->irradiate monitor Monitor Deprotection (TLC or LC-MS) irradiate->monitor workup Work-up and Purify Deprotected Product monitor->workup final_product Deprotected Triazole & Byproducts workup->final_product

Caption: General workflow for the photochemical deprotection of the p-methoxyphenacyl group.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Inactive Catalyst: Ensure the sodium ascorbate solution is freshly prepared, as it can be oxidized by air. The use of a stabilizing ligand like THPTA is highly recommended to protect the Cu(I) species.[10][11]

    • Poor Solubility: If the reactants are not fully dissolved, the reaction will be slow or incomplete. Consider using a co-solvent system or a different solvent altogether.

    • Impure Reagents: The purity of the azide and alkyne is critical. Impurities can inhibit the catalyst.

  • Copper Contamination in the Final Product:

    • Thorough washing with a chelating agent like EDTA is crucial.[12] Multiple washes may be necessary.

    • Some triazoles have a high affinity for copper. In such cases, passing the crude product through a short plug of silica gel or activated carbon may help remove residual copper.[12]

  • Side Reactions:

    • Oxidative homocoupling of the alkyne (Glaser coupling) can be a side reaction, especially in the presence of oxygen.[1] Ensuring the reaction is performed under an inert atmosphere and with sufficient reducing agent can minimize this.

Conclusion

The CuAAC reaction with p-methoxyphenacyl azide is a powerful and versatile method for the synthesis of functionalized 1,2,3-triazoles. The operational simplicity, mild reaction conditions, and high yields make it an attractive choice for a wide range of applications in chemical biology and materials science. The photolabile nature of the p-methoxyphenacyl group provides an additional layer of control, allowing for the spatiotemporal release of molecules or the unmasking of functionality. By following the detailed protocol and considering the insights provided, researchers can confidently and successfully implement this important transformation in their work.

References

  • Fokin, V. V., & Sharpless, K. B. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1431-1443. [Link]

  • Algarra, A. G., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(9), 2053. [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[1][5][7]-triazoles by regiospecific copper(i)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057-3064. [Link]

  • Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1431-1443. [Link]

  • Díez-González, S., & Nolan, S. P. (2014). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 12(28), 5030-5050. [Link]

  • Ma, C., et al. (2010). Photophysics and photodeprotection reactions of p-methoxyphenacyl phototriggers: an ultrafast and nanosecond time-resolved spectroscopic and density functional theory study. The Journal of Physical Chemistry A, 114(34), 9146-9154. [Link]

  • Jiang, H., et al. (2018). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 23(10), 2633. [Link]

  • Finn, M. G., & Fokin, V. V. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Wikipedia contributors. (2023, November 27). Azide-alkyne Huisgen cycloaddition. In Wikipedia, The Free Encyclopedia. [Link]

  • Szymański, W., et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 44(7), 1777-1809. [Link]

  • Scaiano, J. C., et al. (1995). Kinetic study of the reactions of methoxy-substituted phenacyl radicals. Canadian Journal of Chemistry, 73(8), 1319-1327. [Link]

  • Wojciechowski, B. (2020, January 16). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? ResearchGate. [Link]

  • Drelinkiewicz, D., & Whitby, R. J. (2022). A practical flow synthesis of 1,2,3-triazoles. Reaction Chemistry & Engineering, 7(12), 2697-2704. [Link]

  • Smith, C. D. (2017). Asymmetric synthesis 1,2,3-triazoles utilising the copper-catalysed azide-alkyne cycloaddition (Doctoral dissertation, University of Birmingham). [Link]

  • Drelinkiewicz, D., & Whitby, R. J. (2022). A practical flow synthesis of 1,2,3-triazoles. Reaction Chemistry & Engineering, 7(12), 2697-2704. [Link]

  • Oberg, K. M., et al. (2015). Enantioselective Rhodium-Catalyzed [2+2+2] Cycloaddition of Pentenyl Isocyanate and 4-Ethynylanisole: Preparation and Use of Taddol-pyrrolidine Phosphoramidite. Organic Syntheses, 92, 144-161. [Link]

  • Boumoud, T., et al. (2019). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers in Chemistry, 7, 85. [Link]

  • Organic Chemistry Portal. (n.d.). Azide-Alkyne Huisgen Cycloaddition. [Link]

  • Givens, R. S., & Rubina, M. (2012). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Photochemical & Photobiological Sciences, 11(3), 469-484. [Link]

  • Kim, J. S., et al. (2003). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1][2]-thiazepin-3(2H)-one. Bulletin of the Korean Chemical Society, 24(8), 1165-1168. [Link]

  • Wang, Y., et al. (2007). Synthesis of p-methoxyacetophenone with phosphotungstic acid catalyst. Journal of Chemical Engineering of Chinese Universities, 21(3), 498-502. [Link]

  • Samzadeh-Kermani, A., et al. (2009). Design and Synthesis of 4-methoxyphenylacetic Acid Esters as 15-lipoxygenase Inhibitors and SAR Comparative Studies of Them. Iranian Journal of Pharmaceutical Research, 8(2), 95-103. [Link]

  • CN112811991A - Synthesis method of p-methoxystyrene. (2021).

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Method

Application Note: Advanced Synthesis and Handling of α-Azido Ketones

This Application Note is structured to provide a comprehensive, safety-first technical guide for the synthesis of α-azido ketones, a critical class of intermediates in medicinal chemistry. Executive Summary & Strategic U...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, safety-first technical guide for the synthesis of α-azido ketones, a critical class of intermediates in medicinal chemistry.

Executive Summary & Strategic Utility

α-Azido ketones are pivotal synthons in the construction of nitrogen-containing heterocycles. They serve as immediate precursors to:

  • 1,2,3-Triazoles: Via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for fragment-based drug discovery.

  • Oxazoles: Via the aza-Wittig reaction/Staudinger ligation.

  • α-Amino Ketones: Through selective reduction, essential for various alkaloid syntheses.

Despite their utility, the synthesis of α-azido ketones carries inherent risks due to the energetic nature of the azide functionality. This guide details two validated protocols: the classical Nucleophilic Substitution (SN2) and the modern Hypervalent Iodine-Mediated Oxidative Azidation , prioritizing safety and regioselectivity.

Critical Safety Framework: The "Azide Rules"

WARNING: Organic azides are potentially explosive.[1][2][3] Sodium azide (


) is acutely toxic (comparable to cyanide) and can form explosive hydrazoic acid (

) in the presence of acid.

Before proceeding, all personnel must validate the stability of the target molecule using the Richardson Rule (C/N Ratio) :



  • 
     : Number of Carbon atoms
    
  • 
     : Number of Oxygen atoms
    
  • 
     : Number of Nitrogen atoms[3]
    
ParameterSafety ThresholdAction
C/N Ratio

DO NOT ISOLATE. Extremely Unstable.
C/N Ratio

Store as dilute solution (<1 M). Use immediately.
C/N Ratio

Generally isolable, but handle with care.[3]
Solvents NO

or

Reacts with

to form explosive di/triazidomethane.[3]
Equipment NO Metal SpatulasReacts to form shock-sensitive metal azides. Use Teflon/Plastic.

Mechanistic Pathways & Workflow

We present two distinct pathways. The choice depends on the starting material availability (α-halo ketone vs. ketone) and substrate sensitivity.

Pathway A: Classical Nucleophilic Substitution

This method utilizes α-bromoketones. It is robust but requires the pre-functionalization of the ketone.

  • Mechanism: SN2 displacement.

  • Key Constraint: Reaction rate is enhanced by the adjacent carbonyl (activation), but steric hindrance at the α-position can impede the reaction.

Pathway B: Hypervalent Iodine Oxidation

This "one-pot" method converts a ketone directly to the α-azido ketone using a hypervalent iodine reagent (e.g., HTIB or generated in situ from PhI(OAc)2).

  • Mechanism: Enolization

    
     Ligand Exchange 
    
    
    
    Reductive Elimination/Substitution.
  • Advantage: Avoids handling lachrymatory α-halo ketones.[4]

AzideSynthesis cluster_0 Pathway A: S_N2 Substitution cluster_1 Pathway B: Hypervalent Iodine StartA α-Halo Ketone (Precursor) TS_A Transition State (Trigonal Bipyramidal) StartA->TS_A Acetone/H2O NaN3 NaN3 (Nucleophile) NaN3->TS_A ProductA α-Azido Ketone TS_A->ProductA -NaX Hazard CRITICAL HAZARD CHECK C/N Ratio < 3? ProductA->Hazard StartB Ketone (Starting Material) Inter Intermediate α-Iodonium species StartB->Inter Enolization Reagent PhI(OAc)2 + NaN3 (Oxidant) Reagent->Inter ProductB α-Azido Ketone Inter->ProductB Ligand Coupling ProductB->Hazard

Figure 1: Comparative mechanistic workflows for α-azido ketone synthesis. Pathway A utilizes direct substitution, while Pathway B employs oxidative functionalization.

Detailed Experimental Protocols

Protocol A: Synthesis from α-Bromo Ketones (Standard SN2)

Scope: Ideal for primary and secondary α-bromo ketones. Reagents: Sodium Azide (


), Acetone (solvent).
  • Preparation:

    • Work in a well-ventilated fume hood behind a blast shield.[3][5]

    • Dissolve the α-bromo ketone (1.0 equiv) in Acetone (0.2 M concentration). Note: Acetone is preferred over DMSO to facilitate workup and avoid hazardous extraction issues.

  • Azidation:

    • Prepare a solution of

      
       (1.5 equiv) in minimal water (approx. 1:3 ratio with acetone).
      
    • Add the aqueous azide solution dropwise to the ketone solution at 0 °C.

    • Allow the mixture to warm to room temperature (20–25 °C) and stir. Monitor by TLC (typically 1–4 hours).

  • Quenching & Workup:

    • Dilute with cold water.

    • Extract with Ethyl Acetate or Diethyl Ether. Do not use Dichloromethane.

    • Wash the organic layer with water (2x) and brine (1x).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo at < 30 °C .
      
    • Storage: Store in the dark at -20 °C.

Protocol B: Hypervalent Iodine Mediated Synthesis (Metal-Free)

Scope: Direct conversion of ketones; avoids handling lachrymatory α-halo precursors. Reagents: Ketone, (Diacetoxyiodo)benzene (PIDA),


.
  • Preparation:

    • Dissolve the ketone (1.0 equiv) in Acetonitrile (

      
      ).
      
    • Add (Diacetoxyiodo)benzene (1.1 equiv) and

      
       (2.2 equiv).
      
  • Reaction:

    • Stir the heterogeneous mixture at room temperature.

    • Mechanism Note: The reaction proceeds via the formation of an α-iodonium intermediate, which undergoes nucleophilic attack by the azide.

    • Monitor consumption of the ketone by TLC.

  • Workup:

    • Pour the reaction mixture into saturated aqueous

      
       to neutralize any potential acid byproducts.
      
    • Extract with Ethyl Acetate.

    • Wash with aqueous

      
       (to reduce residual oxidant) and brine.
      
    • Dry and concentrate under reduced pressure (bath temp < 30 °C).

Comparative Data Analysis

FeatureMethod A (SN2)Method B (Hypervalent Iodine)
Precursor α-Halo Ketone (Lachrymator)Ketone (Benign)
Reagents

, Acetone
PhI(OAc)2,

, MeCN
Atom Economy HighModerate (Stoichiometric Iodine waste)
Reaction Time 1–4 Hours4–12 Hours
Safety Profile Moderate (Halo-ketone handling)High (Direct synthesis)
Yield (Typical) 85–95%70–85%

References

  • Patonay, T., et al. (2011).[6] "Syntheses and transformations of α-azido ketones and related derivatives." Chemical Society Reviews, 40(5), 2797-2847. Link

  • Kitamura, T., et al. (2002). "Hypervalent Iodine-Mediated Synthesis of α-Azido Ketones." Journal of Organic Chemistry, 67(14), 4975–4978. Link

  • Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188–5240. Link

  • UC Berkeley College of Chemistry. (2023). "Standard Operating Procedure: Azide Handling." Link

Sources

Application

Application Notes &amp; Protocols: Leveraging p-Methoxyphenacyl Azide for Photocleavable Molecular Functionalization via Click Chemistry

Abstract These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the use of p-methoxyphenacyl azide (p-MPA) as a versatile reagent for molecular functionaliz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the use of p-methoxyphenacyl azide (p-MPA) as a versatile reagent for molecular functionalization. We delve into the strategic application of p-MPA in two cornerstone "click" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). A key feature of p-MPA is the phenacyl moiety, which serves as a photocleavable linker, allowing for the controlled release of the functionalized molecule upon UV irradiation. This document offers detailed, field-tested protocols, mechanistic insights, and data-driven guidance to ensure experimental success and reproducibility.

Introduction: The Strategic Advantage of p-Methoxyphenacyl Azide (p-MPA)

In the modular world of complex molecular synthesis and bioconjugation, "click" chemistry offers unparalleled efficiency and reliability.[1][2][3] It allows for the rapid and specific joining of molecular building blocks under mild conditions.[1][2] p-Methoxyphenacyl azide (p-MPA) emerges as a particularly strategic tool by integrating two powerful functionalities into a single reagent:

  • The Azide Group (–N₃): As a key partner in the most robust click chemistry reactions, the azide is exceptionally stable and bioorthogonal, meaning it does not react with native biological functional groups.[4] This makes it ideal for selectively modifying molecules in complex environments like cell lysates or even living systems.[4][5]

  • The p-Methoxyphenacyl (p-MP) Linker: This aromatic ketone group is a well-characterized photoremovable protecting group (PPG).[6] Upon irradiation with UV light (typically ~300-360 nm), the linker cleaves, releasing the conjugated molecule with high efficiency.[7][8] This "on-demand" release provides precise spatiotemporal control, a critical feature for applications in drug delivery, proteomics, and materials science.

The combination of a click-reactive handle and a photocleavable linker makes p-MPA an enabling technology for creating transient molecular tethers, caging bioactive molecules, and functionalizing surfaces with reversible linkages.

Core Chemical Structure

Caption: Structure of p-Methoxyphenacyl Azide.

Reaction Pathways: CuAAC vs. SPAAC

The choice between copper-catalyzed and strain-promoted click chemistry is a critical decision point driven by the nature of the substrate and the experimental context. Both pathways utilize the azide of p-MPA to form a stable triazole ring with an alkyne-functionalized molecule.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the prototypical click reaction, celebrated for its high yields, speed, and formation of a single 1,4-disubstituted triazole regioisomer.[9] The reaction requires a catalytic amount of copper(I), which is typically generated in situ from a copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[9][10]

Causality Behind Component Choices:

  • Copper(I) Catalyst: The Cu(I) ion is essential as it coordinates with the terminal alkyne, lowering its pKa and activating it for cycloaddition with the azide.[9]

  • Reducing Agent (Sodium Ascorbate): Copper(I) is unstable in aqueous or oxygen-containing environments and readily oxidizes to the inactive Cu(II) state. Sodium ascorbate continuously reduces Cu(II) back to the active Cu(I) form, ensuring the catalytic cycle proceeds efficiently.[9][10]

  • Ligand (e.g., THPTA, TBTA): A stabilizing ligand like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) serves two crucial functions. First, it protects the Cu(I) from oxidation and disproportionation.[10] Second, and critically for biological applications, it chelates the copper ion, reducing its cytotoxicity and preventing damage to biomolecules like proteins.[10][11]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic System pMPA p-Methoxyphenacyl Azide (p-MPA) Product Photocleavable Triazole Product pMPA->Product Alkyne Alkyne-Functionalized Molecule (R-C≡CH) Alkyne->Product CuSO4 CuSO₄ (Cu²⁺ Source) Cu1 Cu¹⁺ Catalyst CuSO4->Cu1 Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu1 Ligand THPTA Ligand Ligand->Cu1 Stabilization Cu1->Product Catalysis

Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where copper toxicity is a concern, such as in living cells or with sensitive metallic nanomaterials, SPAAC is the preferred method.[3][4][12] This reaction proceeds without any metal catalyst by using a cyclooctyne—a highly strained, eight-membered alkyne ring.[12][] The release of this ring strain provides the thermodynamic driving force for the reaction to occur spontaneously under physiological conditions.[]

Causality Behind Component Choices:

  • Strained Alkyne (e.g., DBCO, BCN): The geometric distortion of the alkyne bond within the cyclooctyne ring makes it exceptionally reactive towards 1,3-dipoles like azides.[14] Common choices include dibenzocyclooctyne (DBCO) derivatives, which offer a good balance of stability and high reactivity.[15]

  • Bioorthogonality: The complete absence of a metal catalyst makes SPAAC a truly bioorthogonal reaction, ideal for in vivo labeling and applications where cellular integrity is paramount.[2][]

SPAAC_Mechanism cluster_reactants Reactants pMPA p-Methoxyphenacyl Azide (p-MPA) Reaction Spontaneous [3+2] Cycloaddition (No Catalyst) pMPA->Reaction Cyclooctyne Strained Cyclooctyne (e.g., DBCO-Molecule) Cyclooctyne->Reaction Product Photocleavable Triazole Product Reaction->Product

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Data Summary: Comparison of CuAAC and SPAAC
FeatureCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I) salt requiredNone (metal-free)
Alkyne Partner Terminal Alkyne (R-C≡CH)Strained Cyclooctyne (e.g., DBCO, BCN)
Biocompatibility Potentially cytotoxic due to copper; can be mitigated with ligands.[12]Excellent; widely used in living systems.[3][4]
Kinetics Generally faster; tunable with ligands.Can be slower; dependent on the specific cyclooctyne used.
Substrate Size Terminal alkynes are small and minimally perturbing.Cyclooctynes are bulky and may alter the properties of small molecules.
Ideal Use Case Material functionalization, in vitro bioconjugation, synthesis.In vivo cell labeling, proteomics, sensitive biological systems.[2][15]

Experimental Protocols

Safety Precaution: Organic azides are potentially explosive and should be handled with care. Avoid heating neat azide compounds and always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General CuAAC Functionalization with p-MPA

This protocol is optimized for conjugating an alkyne-functionalized small molecule or peptide with p-MPA in an aqueous/organic solvent system.

Materials:

  • Alkyne-functionalized molecule

  • p-Methoxyphenacyl azide (p-MPA)

  • Copper(II) Sulfate (CuSO₄), 20 mM stock in H₂O

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM stock in H₂O[10]

  • Sodium Ascorbate, 100 mM stock in H₂O (prepare fresh)

  • Solvent: Degassed DMSO/Phosphate Buffer (e.g., PBS, pH 7.4) mixture

Procedure:

  • Preparation of Reactants: In a microcentrifuge tube, dissolve the alkyne-functionalized molecule (1.0 equivalent) in your chosen solvent system (e.g., 4:1 PBS:DMSO) to a final concentration of 1-10 mM. Add p-MPA (1.2 equivalents).

  • Catalyst Premix: In a separate tube, prepare the catalyst solution by mixing the CuSO₄ stock and THPTA ligand stock in a 1:5 molar ratio.[11] For a typical reaction, you might use 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.[11] Let this solution stand for 2-3 minutes to allow for complex formation.[10]

  • Initiation of Reaction: Add the catalyst premix to the reactant solution. The final concentration of copper is typically between 50 and 250 µM.[11]

  • Reduction Step: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be around 5 mM.[11]

  • Incubation: Mix the reaction gently by vortexing or inverting. Protect the reaction from light (to prevent premature cleavage of the p-MP linker) and allow it to proceed at room temperature for 1-4 hours. For multiple labeling, longer reaction times or gentle heating (e.g., 37 °C) may be required.[16]

  • Monitoring and Workup: Monitor the reaction progress using TLC or LC-MS. Upon completion, the product can be purified as described in Section 5.

Protocol 2: General SPAAC Functionalization with p-MPA

This protocol is designed for conjugating a DBCO-functionalized biomolecule (e.g., a protein) with p-MPA in a fully aqueous environment.

Materials:

  • DBCO-functionalized biomolecule

  • p-Methoxyphenacyl azide (p-MPA), 10 mM stock in DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Preparation of Reactants: In a microcentrifuge tube, dissolve the DBCO-functionalized biomolecule (1.0 equivalent) in PBS to a typical concentration of 1-5 mg/mL.

  • Addition of p-MPA: Add p-MPA (5-10 equivalents) from the DMSO stock. Ensure the final concentration of DMSO in the reaction mixture is low (<5% v/v) to avoid denaturing the biomolecule.

  • Incubation: Mix the solution gently on a rotator or shaker. Protect from light. Allow the reaction to proceed at room temperature for 2-12 hours, or at 4°C overnight.[17] The reaction time will depend on the specific DBCO derivative and the biomolecule.

  • Monitoring and Workup: Monitor the reaction by analyzing small aliquots via SDS-PAGE (for proteins, looking for a mass shift) or LC-MS. The functionalized biomolecule can be purified from excess p-MPA using size-exclusion chromatography, dialysis, or spin filtration.

Photocleavage of the p-Methoxyphenacyl Linker

The defining feature of p-MPA conjugates is their ability to be cleaved by light. The p-methoxyphenacyl group absorbs UV light, leading to a triplet excited state that undergoes heterolytic cleavage, releasing the target molecule and forming a byproduct.[7]

Photocleavage cluster_start Conjugated State cluster_end Cleaved State pMPA_Product Molecule-Triazole-pMP UV_Light UV Light (~300-360 nm) pMPA_Product->UV_Light Released_Molecule Released Molecule-Triazole UV_Light->Released_Molecule Byproduct p-Methoxyphenacyl Byproduct UV_Light->Byproduct

Caption: Photocleavage of the p-Methoxyphenacyl (pMP) Linker.

Protocol 3: General Photocleavage Procedure

Materials:

  • Purified p-MPA functionalized molecule in a UV-transparent buffer or solvent (e.g., PBS, acetonitrile, methanol).

  • UV lamp with an emission maximum between 300-360 nm (e.g., a handheld UV lamp, LED array, or photoreactor).

  • UV-transparent cuvette or reaction vessel (e.g., quartz).

Procedure:

  • Sample Preparation: Prepare a solution of the p-MPA conjugate at a suitable concentration (typically 10 µM to 1 mM). Note: High concentrations can lead to the "inner filter effect," where the solution absorbs all the light at the surface, preventing cleavage in the bulk solution.

  • Irradiation: Place the sample in the UV-transparent vessel and irradiate with the UV source. The required irradiation time can range from minutes to hours, depending on the lamp intensity, distance from the source, quantum yield of the specific conjugate, and solution concentration.

  • Monitoring Cleavage: Monitor the progress of the cleavage by LC-MS, looking for the disappearance of the starting material and the appearance of the released molecule's mass. A change in the UV-Vis absorption spectrum can also be observed as the phenacyl chromophore is consumed.[6]

  • Post-Cleavage: Once cleavage is complete, the released molecule can be used directly or further purified from the cleavage byproduct if necessary.

Purification and Characterization

Purification is essential to remove unreacted starting materials, catalyst, and byproducts.[18] The choice of method depends on the properties of the functionalized molecule.

Molecule TypeRecommended Purification Technique(s)Notes
Small Molecules Flash Column Chromatography (Silica or C18), Preparative HPLC.[18][19]For silica gel, solvent systems like dichloromethane/methanol or hexane/ethyl acetate are common.[19] C18 reverse-phase is effective for polar products.
Peptides/Proteins Size-Exclusion Chromatography (SEC), Dialysis, Tangential Flow Filtration (TFF), Affinity Chromatography.[20]These methods separate based on size, effectively removing small molecule reagents like excess p-MPA and catalyst components.
Oligonucleotides Ethanol Precipitation, HPLC.[16]Precipitation is a rapid method to recover the larger oligonucleotide product from smaller contaminants.[16]

Characterization:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The primary tool for confirming successful conjugation and cleavage by verifying the expected molecular weights of the product and released molecule.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: For small molecules, ¹H and ¹³C NMR can confirm the formation of the triazole ring and the integrity of the overall structure.

  • SDS-PAGE (for proteins): Successful conjugation can often be visualized as a shift in the protein's molecular weight on the gel.

Applications in Research and Drug Development

The unique properties of p-MPA make it a powerful tool in several advanced applications:

  • Drug Discovery: p-MPA can be used to create "caged" drug candidates. The drug is inactive while linked to the p-MPA moiety and can be released at a specific time and location (e.g., in a particular tissue or cell culture well) with light, enabling precise studies of its mechanism of action.[2][21]

  • Proteomics: By functionalizing affinity probes or baits with p-MPA, researchers can capture protein complexes and then release them under mild, light-induced conditions for subsequent analysis by mass spectrometry, avoiding harsh chemical eluents.[22][23]

  • Surface Chemistry and Materials Science: p-MPA allows for the reversible functionalization of surfaces.[24] For example, a biomolecule can be "clicked" onto a sensor surface via p-MPA and later removed with light to regenerate the surface for another use.[25][26]

References

  • Photophysics and photodeprotection reactions of p-methoxyphenacyl phototriggers: an ultrafast and nanosecond time-resolved spectroscopic and density functional theory study. PubMed.
  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)
  • Kinetic study of the reactions of methoxy-substituted phenacyl radicals. Canadian Journal of Chemistry.
  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC.
  • Kinetic study of the reactions of methoxy-substituted phenacyl radicals.
  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). BOC Sciences.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
  • 4.1 Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)
  • Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
  • Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. University of Groningen Research Portal.
  • The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research.
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)
  • Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions. ChemRxiv.
  • Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
  • DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois Urbana-Champaign.
  • Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. PMC.
  • A Comprehensive Guide to Click Chemistry Reaction. Labinsights.
  • Overview of Click Chemistry. ChemPep.
  • Silane-Functionalized Polymers Using "Click Chemistry" for Surface Applic
  • p-Methoxyphenacyl Bromide as a Versatile Reagent for the Determination of Alkylphosphonic and Alkylmethylphosphonic Acids by High-Performance Liquid and Gas Chromatography with Mass Spectrometric Detection.
  • Biomolecule-functionalized polymer brushes. PubMed.
  • A Metabolic Labeling Approach Toward Proteomic Analysis of Mucin-Type O-linked Glycosyl
  • Metabolic labeling and molecular enhancement of biological materials using bioorthogonal reactions.
  • Custom Azidation Services for Synthesis. BOC Sciences.
  • Immobilization of azide-functionalized proteins to micro- and nanoparticles directly
  • Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanom
  • Binding‐Site Purification of Actives (B‐SPA) Enables Efficient Large‐Scale Progression of Fragment Hits by Combining Multi. CORE.
  • Current Advances in Proteomics. Pharma Focus Asia.
  • Purification of Organic Compounds: from Crude Product to Purity. Academia.edu.
  • Proteomics—A Major New Technology for Drug Discovery.
  • Purine and Related Compound Purification Strategies. Teledyne Labs. [Link]

  • Reactive & Efficient: Organic Azides as Cross-Linkers in M
  • Purification of antibodies using the synthetic affinity ligand absorbent MAbsorbent A2P. SciSpace.
  • Click Chemistry in Proteomic Investig

Sources

Method

Application Notes &amp; Protocols: Synthesis of Heterocyclic Compounds from α-Azido Ketones

Introduction: The α-Azido Ketone as a Versatile Synthon In the landscape of synthetic organic chemistry, the pursuit of efficient and modular routes to heterocyclic scaffolds is a cornerstone of drug discovery and materi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The α-Azido Ketone as a Versatile Synthon

In the landscape of synthetic organic chemistry, the pursuit of efficient and modular routes to heterocyclic scaffolds is a cornerstone of drug discovery and materials science. α-Azido ketones have emerged as exceptionally valuable and versatile synthetic intermediates.[1][2] Their unique chemical architecture, featuring a reactive azide moiety positioned alpha to a carbonyl group, provides a powerful platform for constructing a diverse array of nitrogen-containing heterocycles. The presence of the carbonyl group enhances the acidity of the α-hydrogen, enabling a range of base-mediated reactions, while the azide group can act as a precursor to nitrenes, engage in 1,3-dipolar cycloadditions, or undergo reductive amination pathways.[3]

This guide provides an in-depth exploration of key synthetic transformations of α-azido ketones into medicinally relevant heterocyclic cores. We will move beyond simple procedural descriptions to illuminate the underlying mechanistic principles, offering field-proven insights into why specific reagents and conditions are chosen. Each section includes detailed, self-validating protocols and data to empower researchers in their synthetic endeavors.

Synthesis of Polysubstituted Pyrroles via Staudinger/Aza-Wittig Cascade

Pyrroles are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals. The reaction between α-azido ketones and 1,3-dicarbonyl compounds provides an elegant and highly effective route to polysubstituted pyrroles through a condensation followed by an intramolecular Staudinger/aza-Wittig reaction sequence.[4]

Mechanistic Rationale: The causality of this transformation hinges on a carefully orchestrated sequence of reactions. First, a base-catalyzed condensation (e.g., Knoevenagel) between the α-azido ketone and a 1,3-dicarbonyl compound forms an open-chain adduct. The subsequent introduction of a phosphine, typically triphenylphosphine (PPh₃), initiates the Staudinger reaction. The phosphine attacks the terminal nitrogen of the azide, leading to the extrusion of dinitrogen (N₂) and the formation of an aza-ylide (an iminophosphorane). This intermediate is poised for an intramolecular aza-Wittig reaction, where the nucleophilic nitrogen attacks one of the carbonyl groups. This cyclization forms a five-membered ring intermediate which, after elimination of triphenylphosphine oxide and tautomerization, yields the aromatic pyrrole ring.[4]

Pyrrole_Synthesis cluster_start Reactants A α-Azido Ketone C Condensation Adduct A->C Base B 1,3-Dicarbonyl Compound B->C Base D Iminophosphorane (Aza-ylide) C->D + PPh₃ - N₂ (Staudinger) E Cyclized Intermediate D->E Intramolecular Aza-Wittig F Polysubstituted Pyrrole E->F - Ph₃P=O Tautomerization

Caption: Staudinger/Aza-Wittig cascade for pyrrole synthesis.

Protocol 1: Synthesis of Ethyl 5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate

This protocol is adapted from methodologies described in the literature for the condensation of α-azido ketones with β-keto esters.[4]

Materials:

  • 2-Azido-1-phenylethan-1-one (Phenacyl azide)

  • Ethyl benzoylacetate

  • Triphenylphosphine (PPh₃)

  • Sodium ethoxide (NaOEt)

  • Anhydrous Toluene

  • Trifluoroacetic acid (TFA)

  • Standard glassware for anhydrous reactions

Procedure:

  • Condensation: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add ethyl benzoylacetate (1.0 eq). Stir for 15 minutes. Add a solution of 2-azido-1-phenylethan-1-one (1.0 eq) in ethanol. Allow the reaction to warm to room temperature and stir for 4 hours until TLC indicates consumption of the starting materials.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude open-chained condensation product is used directly in the next step.

  • Staudinger/Aza-Wittig Reaction: Dissolve the crude adduct in anhydrous toluene (0.2 M). Add triphenylphosphine (1.2 eq) in one portion.

  • Cyclization: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.

  • Aromatization & Purification: Cool the reaction to room temperature and add a catalytic amount of trifluoroacetic acid (TFA) to facilitate the final aromatization step, stirring for 30 minutes. Concentrate the solvent in vacuo and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title pyrrole.

Data Summary: Substrate Scope

α-Azido Ketone (R¹)1,3-Dicarbonyl (R², R³)Product Yield (%)
Phenacyl azideEthyl acetoacetate85
2-Azido-1-(4-chlorophenyl)ethanoneAcetylacetone78
2-AzidocyclohexanoneDimethyl malonate65
2-Azido-1-(thiophen-2-yl)ethanoneEthyl benzoylacetate81

Synthesis of Oxazoles via Intramolecular Aza-Wittig Reaction

Oxazoles are another class of heterocycles frequently found in natural products and bioactive molecules. A powerful method for their synthesis involves the reaction of α-azido ketones with acylating agents, followed by an intramolecular aza-Wittig reaction.[1][5]

Mechanistic Rationale: This pathway, often termed the "Type B" approach, begins with the selective enol acylation of the α-azido ketone to form a (Z)-β-(acyloxy)vinyl azide intermediate.[1] This step is crucial as it sets up the geometry for the subsequent cyclization. The vinyl azide is then treated with a phosphite reagent, such as triethyl phosphite, which initiates a Staudinger-type reaction to form a phosphazene intermediate with the loss of N₂. This intermediate then undergoes a rapid intramolecular aza-Wittig cyclization, where the nitrogen attacks the ester carbonyl. The resulting cyclic intermediate collapses, eliminating the phosphite oxide, to furnish the stable oxazole ring.[1][5] This method is advantageous as it proceeds under mild, non-acidic conditions, avoiding the harsh dehydrating agents required in other syntheses.[1]

Oxazole_Synthesis A α-Azido Ketone B (Z)-β-(acyloxy)vinyl azide A->B Acyl Chloride or Anhydride C Phosphazene Intermediate B->C + P(OEt)₃ - N₂ D Cyclized Intermediate C->D Intramolecular Aza-Wittig E Substituted Oxazole D->E - (EtO)₃P=O

Caption: Intramolecular aza-Wittig route to oxazoles.

Protocol 2: General Procedure for the Synthesis of 2,5-Disubstituted Oxazoles

This protocol is a generalized representation based on the "Type B" approach reported by Takeuchi and others.[1][5]

Materials:

  • Substituted α-azido ketone (e.g., phenacyl azide)

  • Acylating agent (e.g., benzoyl chloride)

  • Base (e.g., Triethylamine or DBU)

  • Triethyl phosphite (P(OEt)₃)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

Procedure:

  • Enol Acylation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the α-azido ketone (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the base (1.2 eq) dropwise, followed by the slow addition of the acylating agent (1.1 eq).

  • Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the formation of the vinyl azide intermediate by TLC.

  • Aza-Wittig Cyclization: To the crude reaction mixture, add triethyl phosphite (1.5 eq) dropwise at room temperature. An exothermic reaction and gas evolution (N₂) may be observed.

  • Stir the reaction at room temperature or gently heat to 40-50 °C for 4-8 hours, until the vinyl azide is fully consumed (as monitored by TLC or IR spectroscopy - disappearance of the azide stretch at ~2100 cm⁻¹).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting residue directly by silica gel column chromatography (eluent: hexane/ethyl acetate) to isolate the desired oxazole derivative.

Synthesis of 1,2,3-Triazoles via Copper-Catalyzed Cycloaddition (CuAAC)

The 1,2,3-triazole moiety is a premier example of a "click chemistry" connector, valued for its stability and utility in medicinal chemistry and materials science. α-Azido ketones are excellent substrates for the copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC), reacting with terminal alkynes to afford 1,4-disubstituted 1,2,3-triazoles in high yields.[1]

Mechanistic Rationale: The reaction is catalyzed by a Cu(I) species, often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). The Cu(I) catalyst first coordinates with the terminal alkyne to form a copper acetylide intermediate. This activation significantly lowers the energy barrier for the cycloaddition. The copper acetylide then reacts with the azide group of the α-azido ketone in a concerted or stepwise manner to form a six-membered copper-containing intermediate (a metallacycle). This intermediate subsequently rearranges and collapses to yield the stable 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst for the next cycle.[6]

CuAAC_Synthesis A α-Azido Ketone E Metallacycle Intermediate A->E [3+2] Cycloaddition B Terminal Alkyne D Copper Acetylide B->D + Cu(I) C Cu(I) Catalyst C->D D->E [3+2] Cycloaddition F 1,4-Disubstituted 1,2,3-Triazole E->F Rearrangement F->C Catalyst Regeneration

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to the Stability and Storage of 2-azido-1-(4-methoxyphenyl)ethanone

Welcome to the technical support center for 2-azido-1-(4-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-azido-1-(4-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe handling, storage, and stability of this versatile chemical intermediate. As organic azides are energetic compounds, a thorough understanding of their properties is paramount to ensure experimental success and laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with 2-azido-1-(4-methoxyphenyl)ethanone?

A1: Like many organic azides, 2-azido-1-(4-methoxyphenyl)ethanone is a potentially energetic compound. The primary stability concerns are its sensitivity to heat, light, shock, and friction, which can lead to violent decomposition.[1][2][3] The stability of an organic azide is influenced by its molecular structure, specifically the ratio of carbon atoms to nitrogen atoms.[1] For 2-azido-1-(4-methoxyphenyl)ethanone (C9H9N3O2), the carbon-to-nitrogen ratio is 3, which generally suggests it can be isolated and stored, but with precautions.[3]

Q2: What are the recommended long-term storage conditions for 2-azido-1-(4-methoxyphenyl)ethanone?

A2: For optimal stability and to minimize the risk of decomposition, 2-azido-1-(4-methoxyphenyl)ethanone should be stored in a cool, dark, and well-ventilated area. Specific temperature recommendations vary, with some sources suggesting refrigeration at 2-8°C, while others advise freezing at or below -18°C.[4][5] It is crucial to store the compound away from sources of heat, ignition, and direct sunlight.[5][6] The container should be tightly sealed and made of a compatible material, avoiding metal containers and lids.[4] Amber glass or plastic containers are preferred to protect against light exposure.[1][7]

Q3: How does light exposure affect the stability of this compound?

A3: Organic azides can be sensitive to light, which can provide the energy to initiate decomposition.[1][2] Therefore, it is imperative to store 2-azido-1-(4-methoxyphenyl)ethanone in light-resistant containers, such as amber vials, and in a dark environment like a refrigerator or freezer.[7][8]

Q4: Are there any chemicals that are incompatible with 2-azido-1-(4-methoxyphenyl)ethanone?

A4: Yes, there are several classes of chemicals that are incompatible and should never be stored or mixed with 2-azido-1-(4-methoxyphenyl)ethanone. These include:

  • Acids: Contact with strong acids can lead to the formation of hydrazoic acid, which is highly toxic and explosive.[1][8][9]

  • Heavy Metals: Contact with heavy metals (e.g., copper, lead, silver, mercury) or their salts can form highly shock-sensitive and explosive metal azides.[1][4][9] This is why using metal spatulas for handling is strongly discouraged.[1][7]

  • Halogenated Solvents: Solvents like dichloromethane and chloroform should be avoided as they can react to form dangerously unstable di- and tri-azidomethane.[1][4]

  • Strong Oxidizing and Reducing Agents: These can initiate vigorous and potentially explosive reactions.[5][6]

Troubleshooting Guide

Issue 1: I observed discoloration (e.g., yellowing) of my solid 2-azido-1-(4-methoxyphenyl)ethanone sample over time.
  • Potential Cause: Discoloration can be an initial sign of decomposition, potentially due to exposure to light, elevated temperatures, or impurities.

  • Troubleshooting Steps:

    • Assess Storage Conditions: Verify that the compound has been consistently stored at the recommended temperature and protected from light.

    • Check for Contamination: Ensure that the compound has not come into contact with incompatible materials.

    • Purity Analysis: If feasible, re-analyze the purity of the material using techniques like NMR or HPLC to quantify the extent of degradation.

    • Safe Disposal: If significant degradation is suspected, the compound should be disposed of following appropriate hazardous waste protocols for organic azides.[1] It is often recommended to convert the azide to a more stable derivative, such as an amine, before disposal.[1]

Issue 2: My reaction involving 2-azido-1-(4-methoxyphenyl)ethanone is not proceeding as expected, or I am seeing unexpected byproducts.
  • Potential Cause: The purity of the starting material may have been compromised due to improper storage or handling, leading to lower reactivity or the presence of decomposition products that interfere with the desired reaction.

  • Troubleshooting Steps:

    • Verify Purity: Before use, it is good practice to confirm the purity of the 2-azido-1-(4-methoxyphenyl)ethanone, especially if it has been stored for an extended period.

    • Use Fresh Sample: If possible, use a fresh, unopened sample of the reagent.

    • Review Reaction Conditions: Ensure that the reaction conditions (e.g., temperature, solvents, other reagents) are compatible with the stability of the azide. Avoid high temperatures unless the reaction protocol specifically calls for them and has been validated for safety.

Experimental Protocols & Data

General Handling Protocol for 2-azido-1-(4-methoxyphenyl)ethanone

This protocol outlines the essential safety measures for handling this compound.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are generally suitable for incidental contact).[4]

  • Engineering Controls: All manipulations should be conducted in a certified chemical fume hood.[4] The use of a blast shield is highly recommended as an additional precaution.[3][4]

  • Utensils: Use non-metal spatulas (e.g., plastic, ceramic, or Teflon-coated) to handle the solid compound to avoid the formation of shock-sensitive metal azides.[1][7][10]

  • Weighing: Weigh the compound in the fume hood.

  • Reaction Setup: Avoid using ground glass joints where the solid azide could become trapped and subjected to friction.[7][10]

  • Waste Disposal: Segregate all azide-containing waste into a dedicated, clearly labeled container.[2][10] Do not mix with acidic or heavy metal waste streams.[4]

Recommended Storage Conditions Summary
ParameterRecommendationRationale
Temperature 2-8°C or ≤ -18°C[4][5]To minimize thermal decomposition.
Light Store in the dark, in an amber container[1][7]To prevent light-induced decomposition.
Atmosphere Tightly sealed container[5][11]To prevent exposure to moisture and contaminants.
Container Plastic or glass; avoid metal[4]To prevent formation of explosive metal azides.

Visualizations

Storage_Workflow Workflow for Safe Storage of 2-azido-1-(4-methoxyphenyl)ethanone cluster_receiving Receiving and Initial Storage cluster_handling Handling and Use cluster_return Return to Storage Receive Receive Compound Inspect Inspect Container Integrity Receive->Inspect Label Verify Label and Date Inspect->Label Store Store in Designated Location (2-8°C or -18°C, Dark) Label->Store Retrieve Retrieve from Storage Store->Retrieve For Experimental Use Equilibrate Equilibrate to Room Temp (if necessary) Retrieve->Equilibrate Weigh Weigh in Fume Hood (Non-metal spatula) Equilibrate->Weigh Use Use in Experiment Weigh->Use Seal Tightly Seal Container Use->Seal Return Return to Designated Storage Seal->Return

Caption: Workflow for the safe storage and handling of 2-azido-1-(4-methoxyphenyl)ethanone.

Incompatibility_Diagram Incompatibility Map for 2-azido-1-(4-methoxyphenyl)ethanone cluster_incompatible Incompatible Materials Azide 2-azido-1-(4-methoxyphenyl)ethanone Acids Strong Acids Azide->Acids Forms Hydrazoic Acid (Toxic & Explosive) HeavyMetals Heavy Metals & Salts Azide->HeavyMetals Forms Shock-Sensitive Metal Azides HalogenatedSolvents Halogenated Solvents (e.g., CH2Cl2, CHCl3) Azide->HalogenatedSolvents Forms Explosive Azidomethanes Oxidizers Strong Oxidizers Azide->Oxidizers Violent Reaction Reducers Strong Reducers Azide->Reducers Violent Reaction

Caption: Incompatibility map highlighting hazardous combinations with 2-azido-1-(4-methoxyphenyl)ethanone.

References

  • Safe Handling of Azides. (2013, February 1). University of Pittsburgh Environmental Health and Safety. [Link]

  • Standard Operating Procedure: Sodium Azide and Organic Azides. UC Santa Barbara Environmental Health & Safety. [Link]

  • SOP For Handling Azides And Other Potentially Explosive Materials. (2018, April). University College Dublin School of Chemistry. [Link]

  • Azides. (2022, May 18). University of Victoria Occupational Health, Safety & Environment. [Link]

  • Information on Azide Compounds. Stanford University Environmental Health & Safety. [Link]

  • Safety Data Sheet. Perma-Chink Systems, Inc. [Link]

  • Safety Data Sheet - 2'-Hydroxy-4'-methoxyacetophenone. (2024, November 4). [Link]

  • Specification Sheet - ACETANISOLE. Ventos. [Link]

  • Arshad, M., Yousuf, S., Butt, H. M., Saeed, S., & Basha, F. Z. (2012). 2-Azido-1-(4-methylphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1608. [Link]

  • Kumar, V., & Kumar, S. (2015). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Molecules, 20(8), 14698–14723. [Link]

  • Chemical Compatibility. (2019, September 19). University of Illinois Urbana-Champaign Division of Research Safety. [Link]

  • Chemical Compatibility and Storage Guidelines. (2022, January 28). REDA Safe. [Link]

  • Amyes, T. L., & Richard, J. P. (2007). Formation and Stability of the 4-Methoxyphenonium Ion in Aqueous Solution. Journal of the American Chemical Society, 129(22), 7022–7032. [Link]

  • Azides. Princeton University Environmental Health & Safety. [Link]

  • Aathimanikandan, S. V., Luk, H. L., Ragain, C., & Popik, V. V. (2011). 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent. Organic & Biomolecular Chemistry, 9(13), 4808–4816. [Link]

  • Edwards, O. E., Douglas, J. L., Horwell, D. C., Rank, W., & Sano, T. (1970). Thermal and Photochemical Reactions of Steroidal Α-Azido Ketones. Canadian Journal of Chemistry, 48(16), 2517–2526. [Link]

  • 2-Azido-1-[4-(methyloxy)phenyl]ethanone. PubChem. [Link]

  • Kumar, V., & Kumar, S. (2015). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Molecules, 20(8), 14698-14723. [Link]

  • Du, C., & Jones, M. (2002). A Study of the Thermal Decomposition of 2-Azidoethanol and 2-Azidoethyl Acetate by Ultraviolet Photoelectron Spectroscopy and Matrix Isolation Infrared Spectroscopy. The Journal of Physical Chemistry A, 106(38), 8821–8826. [Link]

  • Roche, S. P., & Paul, B. (2022). Iron-Catalyzed Synthesis of α-Azido α-Amino Esters via the Alkylazidation of Alkenes. The Journal of Organic Chemistry, 87(1), 583–594. [Link]

  • Patel, B. K., Alam, T., & Rakshit, A. (2021). Synthesis of 2-Azido-1-(1,4-dihydropyridin-4-yl)-ethanes. Organic & Biomolecular Chemistry, 19(3), 546-550. [Link]

  • Arshad, M., Yousuf, S., Butt, H. M., Saeed, S., & Basha, F. Z. (2012). 2-Azido-1-(4-methylphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1608. [Link]

  • Aathimanikandan, S. V., Luk, H. L., Ragain, C., & Popik, V. V. (2011). 2-Diazo-1-(4-hydroxyphenyl)ethanone: a versatile photochemical and synthetic reagent. Organic & Biomolecular Chemistry, 9(13), 4808-4816. [Link]

  • Dolbier, W. R., & Duan, J. X. (2001). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of Organic Chemistry, 66(5), 1747–1752. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • Kumar, V., & Kumar, S. (2015). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Molecules, 20(8), 14698-14723. [Link]

  • Singh, S., & Sharma, P. K. (2021). Photostability Study of Biopharmaceutical Products. International Journal of Pharmaceutical and Phytopharmacological Research, 11(3), 1-6. [Link]

  • Castro, E. A., Cubillos, M., Santos, J. G., & Tellez, J. (2004). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Organic & Biomolecular Chemistry, 2(15), 2188-2192. [Link]

  • Reddy, G. M., & Reddy, P. P. (2011). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry, 23(10), 4333-4336. [Link]

  • Wang, H., Li, N., & Huber, G. W. (2019). Synthesis of Thermal-Stable Aviation Fuel Additives with 4-Hydroxy-2-butanone and Cycloketones. Molecules, 24(17), 3128. [Link]

Sources

Optimization

Technical Support Center: Monitoring the Azidation of 2-bromo-1-(4-methoxyphenyl)ethanone

Welcome to the technical support center for the synthesis of 2-azido-1-(4-methoxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-azido-1-(4-methoxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on monitoring the nucleophilic substitution reaction between 2-bromo-1-(4-methoxyphenyl)ethanone and sodium azide. Here, we move beyond simple step-by-step instructions to explain the why behind the methods, ensuring you can troubleshoot effectively and have confidence in your results.

Reaction Overview: An SN2 Pathway

The conversion of 2-bromo-1-(4-methoxyphenyl)ethanone to its corresponding azide is a classic bimolecular nucleophilic substitution (SN2) reaction.[1][2] The azide ion (N₃⁻), an excellent nucleophile, attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide ion in a single, concerted step.[1][3]

Reaction Scheme:

Accurate monitoring is critical to determine the reaction endpoint, maximize yield, and minimize the formation of impurities. This guide provides a comprehensive question-and-answer-style resource for the most common analytical techniques used for this purpose.

Frequently Asked Questions (FAQs)

Q1: Which is the best technique for quick, qualitative reaction monitoring?

Answer: Thin-Layer Chromatography (TLC) is the most efficient method for rapid, real-time qualitative assessment of your reaction's progress.[4] It allows you to visually track the consumption of the starting material and the formation of the product.

  • Causality: The product, 2-azido-1-(4-methoxyphenyl)ethanone, is more polar than the starting material, 2-bromo-1-(4-methoxyphenyl)ethanone. This is because the azide functional group is more polar than the bromo group. Consequently, the product will have a lower Retention Factor (Rf) on a normal-phase silica TLC plate, meaning it travels a shorter distance up the plate.

Q2: How do I choose a solvent system for TLC?

Answer: A mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is a standard choice. A good starting point is a 4:1 to 3:1 mixture of Hexane:Ethyl Acetate. The goal is to achieve good separation between the starting material spot and the product spot, ideally with Rf values between 0.2 and 0.6.

Q3: My azide product is not UV-active or stains poorly. How can I visualize it on a TLC plate?

Answer: While the 4-methoxyphenyl group provides a UV chromophore, if visualization is weak, specific stains are highly effective. A two-step staining protocol is recommended for azides:

  • Reduction: Dip the TLC plate into a solution of triphenylphosphine (PPh₃) in dichloromethane. This reduces the azide to an amine.

  • Staining: After a brief drying period, dip the plate into a ninhydrin solution. Upon gentle heating, the newly formed amine will react with ninhydrin to produce a distinct, often purple, colored spot (Ruhemann's purple).[5][6]

Q4: I need quantitative data. Which technique should I use?

Answer: For precise, quantitative analysis of reaction conversion and purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[7][8] By integrating the peak areas of the starting material and product, you can accurately determine their relative concentrations over time. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can also be used quantitatively by integrating key signals.[9]

Q5: What are the key spectroscopic changes I should look for to confirm product formation?

Answer:

  • Infrared (IR) Spectroscopy: The most definitive evidence of success is the appearance of a strong, sharp absorption band characteristic of the azide asymmetric stretch, typically found in the 2100-2150 cm⁻¹ region.[10][11][12] This region of the IR spectrum is often called a "transparent window" due to the general lack of other common functional group absorptions.[12]

  • ¹H NMR Spectroscopy: The key diagnostic change is the shift of the methylene (-CH₂-) protons. The protons adjacent to the bromine in the starting material (Br-CH₂ -CO) will have a different chemical shift than the protons adjacent to the azide group in the product (N₃-CH₂ -CO). The -CH₂Br protons typically appear around δ 4.4-4.5 ppm, while the -CH₂N₃ protons are shifted to a slightly different field.

Troubleshooting Guides

This section addresses specific issues you may encounter with each monitoring technique.

Troubleshooting: Thin-Layer Chromatography (TLC)
IssuePossible Cause(s)Recommended Solution(s)
Spots are streaking. Sample is too concentrated; Compound is highly polar or acidic/basic; Solvent system is inappropriate.Dilute the sample before spotting; Add a small amount (0.5-1%) of acetic acid or triethylamine to the eluent to improve spot shape; Adjust the polarity of your solvent system.
Rf values are too high or too low. Solvent system is too polar (high Rf) or not polar enough (low Rf).For high Rf, increase the proportion of the non-polar solvent (e.g., hexane). For low Rf, increase the proportion of the polar solvent (e.g., ethyl acetate).
Spots are not separating. The polarity of the starting material and product are too similar in the chosen solvent system.Try a different solvent system. For example, substitute ethyl acetate with dichloromethane or a mixture of the two.
A new, unexpected spot appears. A side reaction may be occurring (e.g., elimination or hydrolysis).Analyze the reaction mixture by a more definitive method like LC-MS or NMR to identify the byproduct. Consider adjusting reaction conditions (e.g., temperature, base) if necessary.
Troubleshooting: High-Performance Liquid Chromatography (HPLC)
IssuePossible Cause(s)Recommended Solution(s)
Poor peak shape (tailing or fronting). Column degradation; Incompatible sample solvent; Column overload.Use a guard column to protect your analytical column; Ensure the sample is dissolved in the mobile phase or a weaker solvent; Inject a smaller volume or a more dilute sample.
Drifting retention times. Insufficient column equilibration; Leaks in the system; Mobile phase composition is changing.Flush the column with the new mobile phase for at least 10-15 column volumes before analysis; Check all fittings for leaks; Prepare fresh mobile phase daily and keep it well-mixed.
No peaks are observed. Detector is off or at the wrong wavelength; No sample was injected; Flow rate is zero.Ensure the detector is on and set to an appropriate wavelength for the 4-methoxyphenyl chromophore (e.g., ~240 nm).[7] Verify the injection sequence and sample vial placement. Check the pump pressure and flow rate settings.
Troubleshooting: NMR & IR Spectroscopy
IssuePossible Cause(s)Recommended Solution(s)
¹H NMR signals are broad. Presence of paramagnetic impurities; Sample is too concentrated; Incomplete dissolution.Filter the sample through a small plug of silica or celite; Dilute the sample; Ensure the sample is fully dissolved in the deuterated solvent.
IR spectrum shows no azide peak (around 2100 cm⁻¹). The reaction has not worked; The product concentration is too low to be detected.Confirm the reaction outcome with TLC or NMR. If the reaction appears to be working by other methods, concentrate the sample and re-run the IR.
Reaction appears incomplete by ¹H NMR. Reaction has not reached completion; Reaction has stalled.Allow the reaction to run for a longer period; If stalled, consider gentle heating (if safe and appropriate for the solvent) or adding a phase-transfer catalyst to enhance the reactivity of the azide salt.[13]

Experimental Protocols & Data

Protocol 1: Reaction Monitoring by TLC
  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting: On the origin, spot a dilute solution of your starting material (SM), a co-spot (C) containing both the SM and the reaction mixture, and the reaction mixture (RM).

  • Development: Place the plate in a sealed chamber containing the chosen eluent (e.g., 4:1 Hexane:Ethyl Acetate). Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). If needed, use the PPh₃/ninhydrin staining protocol described in the FAQs.

  • Analysis: The reaction is complete when the starting material spot in the RM lane has been completely consumed.

Table 1: Typical Spectroscopic Data

CompoundKey ¹H NMR Signal (CDCl₃)Key IR Absorption (cm⁻¹)
2-bromo-1-(4-methoxyphenyl)ethanoneδ ~4.43 ppm (s, 2H, -CH₂Br)~1680 (C=O stretch)
2-azido-1-(4-methoxyphenyl)ethanoneδ ~4.60 ppm (s, 2H, -CH₂N₃)~2110 (N₃ stretch) , ~1685 (C=O stretch)

Note: Exact chemical shifts can vary based on solvent and concentration.

Visual Workflow and Troubleshooting Diagrams

General Reaction Monitoring Workflow

This diagram illustrates the decision-making process for monitoring the reaction.

G cluster_0 Reaction Monitoring Workflow Start Start Reaction Aliquot Withdraw Aliquot Start->Aliquot TLC Perform TLC Analysis Aliquot->TLC Decision Is Starting Material Consumed? TLC->Decision Continue Continue Reaction Decision->Continue No Workup Proceed to Workup Decision->Workup Yes Troubleshoot Troubleshoot Reaction Decision->Troubleshoot Stalled / Side Products Continue->Aliquot After Time Interval

Caption: Workflow for monitoring the azidation reaction.

TLC Troubleshooting Decision Tree

This diagram helps diagnose common TLC issues.

G cluster_1 TLC Troubleshooting Start Analyze TLC Plate Problem What is the issue? Start->Problem Streaking Spots are Streaking Problem->Streaking Streaking NoSep Poor or No Separation Problem->NoSep No Separation NewSpot Unexpected Spot(s) Problem->NewSpot New Spot Sol_Streak Dilute Sample & Re-spot Streaking->Sol_Streak Sol_NoSep Adjust Solvent Polarity NoSep->Sol_NoSep Sol_NewSpot Analyze by LC-MS or NMR to Identify Byproduct NewSpot->Sol_NewSpot

Sources

Troubleshooting

Troubleshooting low yields in azide-alkyne cycloaddition reactions

Welcome to the technical support center for azide-alkyne cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to lo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for azide-alkyne cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. Here, we combine fundamental mechanistic principles with practical, field-tested solutions to help you optimize your click chemistry experiments.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific problems encountered during copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. Each entry details potential causes and provides actionable, step-by-step protocols for resolution.

Issue 1: My CuAAC reaction shows little to no product formation.

Low or no product formation in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is a common issue that can often be traced back to the integrity of the catalytic system. The reaction relies on the catalytic activity of the Copper(I) ion, which is susceptible to oxidation and requires protection to function efficiently.

Potential Cause A: Inactive or Oxidized Copper Catalyst

The key to a successful CuAAC reaction is maintaining a sufficient concentration of the active Cu(I) catalyst. Oxygen present in the reaction mixture can oxidize the Cu(I) to the inactive Cu(II) state, effectively halting the catalytic cycle.

Troubleshooting Protocol:

  • Deoxygenate Your Reaction Mixture: Before adding the copper catalyst, thoroughly degas your solvent and reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several cycles of freeze-pump-thaw for highly sensitive reactions.

  • Use a Reducing Agent: The addition of a reducing agent, most commonly sodium ascorbate, is crucial for in situ reduction of any Cu(II) species back to the active Cu(I) state. A typical protocol involves using a 5-fold molar excess of sodium ascorbate relative to the copper catalyst.

  • Verify Copper Source: Ensure the copper source, such as copper(II) sulfate (CuSO₄), is of high purity and has been stored correctly.

Potential Cause B: Ligand Instability or Inappropriate Choice

Copper-coordinating ligands are essential for stabilizing the Cu(I) oxidation state, preventing catalyst disproportionation, and accelerating the reaction rate. If the ligand is degraded or poorly suited for the reaction conditions, the catalyst will be compromised.

Troubleshooting Protocol:

  • Select the Appropriate Ligand:

    • For reactions in aqueous buffers, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are recommended.

    • For reactions in organic solvents, TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common choice.

  • Check Ligand Quality and Concentration: Use a freshly prepared ligand solution. The typical ligand-to-copper ratio is 1:1, but optimizing this ratio (e.g., up to 5:1 ligand:copper) can sometimes improve yields, especially in complex reaction media.

Workflow for Diagnosing Catalyst Issues

Caption: Troubleshooting workflow for CuAAC catalyst-related issues.

Issue 2: My reaction is slow or stalls before reaching completion.

A stalled reaction can be frustrating. The cause often lies in suboptimal concentrations of reactants or catalyst, or inhibitory effects from components in the reaction mixture.

Potential Cause A: Insufficient Catalyst Loading

While CuAAC is a catalytic reaction, a certain threshold of catalyst is required to achieve a reasonable reaction rate.

Troubleshooting Protocol:

  • Increase Catalyst Concentration: If the reaction is clean but slow, consider increasing the concentration of both the copper source and the ligand. Typical starting concentrations are 100-200 µM for the copper catalyst, but increasing this to 1-2 mM can significantly accelerate the reaction.

  • Component Stoichiometry: Ensure that one of the reactants (azide or alkyne) is in slight excess (e.g., 1.2 to 2-fold) to drive the reaction to completion, especially if one of the components is particularly valuable.

Potential Cause B: Presence of Inhibitors

Certain functional groups or buffer components can interfere with the copper catalyst.

Troubleshooting Protocol:

  • Identify Potential Inhibitors: Chelating agents (e.g., EDTA), thiols (e.g., DTT, β-mercaptoethanol), and certain buffer components (e.g., Tris at high concentrations) can sequester the copper ion.

  • Purify Starting Materials: If your azide or alkyne is conjugated to a biomolecule, ensure that purification steps have adequately removed any reagents from upstream processes. Dialysis or size-exclusion chromatography are effective methods.

  • Buffer Exchange: If a buffer component is suspected, perform a buffer exchange into a non-interfering buffer system like PBS or HEPES before initiating the click reaction.

Data Summary: Recommended Starting Concentrations for CuAAC

ComponentRecommended Concentration RangeKey Consideration
Copper(II) Sulfate 50 µM - 2 mMHigher concentrations increase rate but also risk protein precipitation.
Ligand (e.g., THPTA) 50 µM - 2 mMShould be at least 1:1 molar ratio with copper.
Sodium Ascorbate 250 µM - 10 mMMaintain a 5-fold excess over copper to ensure a reducing environment.
Limiting Reactant 10 µM - 500 µMReaction rate is dependent on the concentration of both reactants.
Issue 3: I am seeing significant side products or degradation of my starting material.

This issue is particularly prevalent when working with sensitive biomolecules like proteins or oligonucleotides. The problem often stems from oxidative damage mediated by the catalyst system.

Potential Cause: Oxidative Damage from Copper/Ascorbate System

The combination of copper and ascorbate can generate reactive oxygen species (ROS) in the presence of oxygen, which can lead to the degradation of sensitive substrates, particularly proteins.

Troubleshooting Protocol:

  • Rigorous Deoxygenation: This is the most critical step. Ensure the reaction is set up under anaerobic or near-anaerobic conditions to minimize ROS formation.

  • Use a Copper(I) Source Directly: Instead of generating Cu(I) in situ from Cu(II) and ascorbate, consider using a Cu(I) source directly, such as CuBr or CuI, along with a stabilizing ligand like BTTAA. This can sometimes reduce side reactions.

  • Lower the Reaction Temperature: Running the reaction at 4°C instead of room temperature can slow down degradation pathways more significantly than it slows the cycloaddition reaction.

  • Consider Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): If oxidative damage persists, SPAAC is an excellent alternative as it is a copper-free click reaction. This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide, eliminating the need for a cytotoxic catalyst system.

Catalytic Cycle of CuAAC and Point of Failure

CuAAC_Cycle cluster_cycle Cu(I) Catalytic Cycle cluster_oxidation Point of Failure CuI Cu(I) Intermediate1 Cu(I)-Alkyne Complex CuI->Intermediate1 CuII Cu(II) (Inactive) CuI->CuII Oxidation Alkyne R1-Alkyne Alkyne->Intermediate1 Coordination Azide R2-Azide Intermediate2 Cu(III)-Triazolide Intermediate Azide->Intermediate2 Intermediate1->Intermediate2 + Azide Intermediate2->CuI Releases Product Triazole Product Intermediate2->Product Reductive Elimination CuII->CuI Reduction Oxygen O2 Oxygen->CuII Ascorbate Sodium Ascorbate Ascorbate->CuI

Caption: The CuAAC catalytic cycle and the critical role of ascorbate in regenerating the active Cu(I) catalyst.

Frequently Asked Questions (FAQs)

Q1: How do I monitor the progress of my click reaction?

A1: The best method depends on your specific molecules. For small molecules, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent choices. For biomolecules, you can often use SDS-PAGE (if there is a significant mass change), fluorescently tagging one of the components and monitoring via in-gel fluorescence, or using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Q2: Can I perform a click reaction on a protein that contains cysteine residues?

A2: Yes, but with caution. The thiol groups in cysteine residues can coordinate with copper, acting as an inhibitor. It is recommended to use a copper-coordinating ligand like THPTA or BTTAA, which can help protect the catalyst. Additionally, ensure the reaction is thoroughly deoxygenated, as the presence of copper and oxygen can promote disulfide bond formation. If issues persist, SPAAC is a highly recommended alternative for proteins with surface-accessible cysteines.

Q3: My azide and alkyne are not very soluble in the same solvent. What should I do?

A3: This is a common challenge. The use of co-solvents is the standard solution. For aqueous reactions, adding a water-miscible organic solvent like DMSO, DMF, or t-butanol (up to 20-30% v/v) can help solubilize hydrophobic reactants without significantly disrupting the reaction. Always test the solubility of your components in the mixed solvent system before starting the reaction.

Q4: What is the optimal pH for a CuAAC reaction?

A4: The optimal pH for CuAAC reactions is typically between 7 and 8.5. Highly acidic conditions (pH < 6) can lead to the protonation of the triazole intermediate and slow down the reaction, while highly basic conditions (pH > 9) can promote the formation of copper hydroxides and other side reactions. It is best to use a well-buffered system, such as PBS or HEPES, to maintain a stable pH.

Q5: How do I remove the copper catalyst from my sample after the reaction?

A5: Removing the copper catalyst is often necessary, especially for downstream applications involving live cells. This can be achieved through several methods:

  • Chelating Resins: Using a resin like Chelex® 100 or a polyhistidine-tagged protein purification column can effectively sequester and remove copper ions.

  • Dialysis/Diafiltration: For macromolecular products, dialysis against a buffer containing a mild chelator like EDTA will remove the copper.

  • Size Exclusion Chromatography: This method is effective for separating the high molecular weight product from the low molecular weight catalyst components.

References

  • Title: A Step-by-Step Guide to Cu-Free Click Chemistry. Source: Jena Bioscience. [Link]

  • Title: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition. Source: Organic Chemistry Portal. [Link]

  • Title: Water-Soluble Ligands for Copper-Catalyzed Azide-Alkyne Cycloaddition. Source: Glen Research. [Link]

  • Title: Click Chemistry General Protocol. Source: Click Chemistry Tools. [Link]

Optimization

Removing unreacted starting material from 2-azido-1-(4-methoxyphenyl)ethanone synthesis

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Synthesis Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Synthesis Support Center. I have reviewed your inquiry regarding the purification of 2-azido-1-(4-methoxyphenyl)ethanone (also known as 4-methoxyphenacyl azide).

Separating an


-halo ketone starting material (SM) from its corresponding azide product is a classic challenge in organic synthesis. Because the polarity of the carbon-bromine bond and the carbon-azide bond are similar, these compounds often co-elute on silica and co-crystallize.[1]

Below is a technical guide designed to troubleshoot this specific impurity profile while prioritizing safety—organic azides carry a latent explosion risk , and your purification strategy must respect that.

PART 1: SAFETY & DIAGNOSTICS

⚠️ CRITICAL SAFETY WARNING

Do NOT Distill: Organic azides can decompose explosively under heat or shock.[1] Never attempt to purify this compound by distillation.[1] Avoid Metal Spatulas: Azides can react with heavy metals (Cu, Pb, Hg) to form highly unstable metal azides.[1] Use Teflon or ceramic tools.[1] Lachrymator: The starting material, 2-bromo-1-(4-methoxyphenyl)ethanone, is a potent lachrymator (tear gas).[1] Handle all crude mixtures in a fume hood.[1]

Diagnostic Triage: Do you actually have Starting Material?

Before attempting purification, confirm the presence of unreacted bromide.[1][2] The


H NMR signals for the 

-methylene (

) protons are often dangerously close.
MethodDiagnostic Signal (Approximate)Verdict

H NMR
SM (

):

4.40 – 4.45 ppm (s)Product (

):

4.50 – 4.55 ppm (s)
Ambiguous. Signals may overlap.

C NMR
SM (

-Br):

30–31 ppmProduct (

-N

):

54–55 ppm
Definitive. The carbon shift is distinct.[3][4]
IR Spec SM: No strong peak at 2100 cm

Product: Strong, sharp peak at

2100–2120 cm

Qualitative. Confirms product, but poor for quantifying SM.
TLC SM: Stains strongly with KMnO

(oxidizable).Product: UV active, faint/no KMnO

stain.
Good. Use Hexane:EtOAc (9:1).

PART 2: TROUBLESHOOTING GUIDE (Q&A)

Q1: "I have 10% unreacted bromide remaining. Can I just run a column?"

Recommendation: No. Drive the reaction to completion instead. Why? The Separation Factor (


) between the phenacyl bromide and the azide is low.[1] You will likely get mixed fractions. Furthermore, concentrating azide solutions to dryness after a column increases explosion risk.[1]
The Fix: 
  • Do not stop the reaction.[1] Add an additional 0.5 equivalents of Sodium Azide (

    
    ) .
    
  • Add a phase transfer catalyst (PTC) like 18-Crown-6 (catalytic amount) or Tetrabutylammonium iodide (TBAI) if using a biphasic system.

  • Heat gently (do not exceed 60°C) for another 2–4 hours. It is chemically safer to convert the impurity than to separate it.[1]

Q2: "My TLC shows the spots are overlapping. How do I separate them?"

Recommendation: Recrystallization is superior to Chromatography here. Why? 2-azido-1-(4-methoxyphenyl)ethanone is a crystalline solid (m.p.


35–40°C, though reported values vary slightly based on purity).[1] The bromide SM has a higher melting point (

70°C) and different solubility indices.[1] The Fix: Use Ethanol (EtOH) or a Methanol/Water mixture.[1]
  • The ionic byproduct (NaBr) and excess

    
     are water-soluble and removed in the workup.
    
  • The organic bromide is less soluble in cold alcohols than the azide, or vice versa depending on the exact lipophilicity, but generally, phenacyl azides crystallize well from aqueous methanol.[1]

Q3: "I see a yellow oil that won't solidify. What happened?"

Recommendation: Impurity-induced melting point depression. Why? If you have unreacted bromide or, more likely, a side product from the "dimerization" of the phenacyl system (often caused by basic conditions), the mixture becomes a eutectic oil.[1] The Fix:

  • Dissolve the oil in a minimal amount of diethyl ether.[1]

  • Add seed crystals of the pure azide if available.[1]

  • Cool to -20°C. Scratch the flask with a glass rod (not metal) to induce nucleation.

PART 3: OPTIMIZED PROTOCOL

This protocol is designed to ensure complete conversion (


) so that difficult chromatographic separation is unnecessary.
Reagents:
  • Substrate: 2-bromo-1-(4-methoxyphenyl)ethanone (1.0 eq)

  • Nucleophile: Sodium Azide (

    
    ) (1.5 eq) — Excess is key.
    
  • Solvent: Acetone : Water (3:1 ratio) — Ensures solubility of both organic halide and inorganic azide.

Step-by-Step Workflow:
  • Dissolution: Dissolve the bromo-ketone in Acetone.

  • Activation: Dissolve

    
     in the minimum amount of water and add it dropwise to the acetone solution.
    
    • Technical Note: Adding solid

      
       directly to acetone is inefficient due to poor solubility.[1]
      
  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Checkpoint: Check TLC (Hexane:EtOAc 8:2). If SM remains, warm to 40°C. Do not reflux.

  • Quenching (Critical):

    • Pour the reaction mixture into ice-cold water (5x reaction volume).

    • Stir vigorously.[1][2] The product should precipitate as a solid.[1][5]

  • Filtration & Wash:

    • Filter the solid.[1][5][6][7]

    • Wash 1: Cold water (removes

      
       and 
      
      
      
      ).
    • Wash 2: Cold Pentane or Hexane (removes trace non-polar impurities; the azide is generally insoluble in cold alkanes).[1]

  • Drying: Air dry behind a blast shield. Do not use a high-vacuum oven with heat.[1]

Quantitative Data Summary
ParameterValue / Condition
Stoichiometry (

)
1.5 – 2.0 equivalents
Reaction Temp 20°C – 40°C (Max)
Workup Solvent Water (precipitation)
Recryst. Solvent Methanol or Ethanol (aq)
Yield (Typical) 85 – 95%

PART 4: VISUALIZATION

The following logic tree guides you through the purification decision-making process.

PurificationLogic Start Crude Reaction Mixture CheckTLC Step 1: Check TLC/NMR Is SM (Bromide) present? Start->CheckTLC YesSM Yes (>5% SM detected) CheckTLC->YesSM Incomplete NoSM No (<1% SM detected) CheckTLC->NoSM Complete ActionPush Do NOT Isolate. Add 0.5 eq NaN3. Heat to 40°C for 2h. YesSM->ActionPush Precipitation Step 2: Pour into Ice Water (Precipitation) NoSM->Precipitation ActionPush->CheckTLC Re-check SolidForms Solid Precipitate Forms? Precipitation->SolidForms YesSolid Yes SolidForms->YesSolid NoOil No (Oily residue) SolidForms->NoOil FilterWash Filter & Wash (H2O then Cold Hexane) YesSolid->FilterWash SeedCool Dissolve in Et2O, Seed & Cool (-20°C) NoOil->SeedCool Recryst Recrystallize (MeOH or EtOH) FilterWash->Recryst If purity <98% FinalProduct Pure 2-azido-1-(4-methoxyphenyl)ethanone FilterWash->FinalProduct If purity >98% Recryst->FinalProduct SeedCool->FinalProduct

Figure 1: Decision tree for the purification of phenacyl azides, prioritizing chemical conversion over chromatographic separation.

References

  • Organic Syntheses. Phenacyl Bromide (Procedure for precursor synthesis and handling). Org.[1][3][7][8] Synth. 1936, 16, 73.[1] [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10997835, 2-Azido-1-[4-(methyloxy)phenyl]ethanone. [Link]

  • Arshad, M. et al. 2-Azido-1-(4-methylphenyl)ethanone. Acta Crystallographica Section E. (Crystal structure and synthesis analogy). [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: FT-IR Characterization of the Azide Moiety in p-Methoxyphenacyl Azide

Executive Summary & Comparison Strategy p-Methoxyphenacyl azide is a specialized organic azide frequently employed as a photoactivatable linker or "caged" precursor in drug discovery and chemical biology. Its utility hin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Strategy

p-Methoxyphenacyl azide is a specialized organic azide frequently employed as a photoactivatable linker or "caged" precursor in drug discovery and chemical biology. Its utility hinges on the stability of the azide group (


) prior to photoactivation and its subsequent reactivity in "Click" chemistry (CuAAC) or Staudinger ligations.

For the analytical scientist, the challenge lies in the reliable detection and quantification of the azide moiety amidst a complex aromatic scaffold. While Nuclear Magnetic Resonance (NMR) and Raman spectroscopy are viable alternatives, Fourier Transform Infrared Spectroscopy (FT-IR) remains the gold standard for this specific application.

This guide objectively compares FT-IR against its primary alternatives, demonstrating why FT-IR offers the superior balance of sensitivity, speed, and interference immunity for p-methoxyphenacyl azide.

Comparison Matrix: FT-IR vs. Alternatives
FeatureFT-IR (Recommended) Raman Spectroscopy

H-NMR
Detection Principle Absorption (Dipole Change)Scattering (Polarizability Change)Magnetic Resonance
Azide Signal Strong, Distinct (

cm

)
Weak to MediumIndirect (

-CH

shift)
Interference Minimal (Water/CO

manageable)
High (Fluorescence) Solvent peaks
Sample State Solid (KBr), Liquid, Film (ATR)Solid, LiquidSolution only
Time per Scan SecondsMinutesMinutes to Hours
Destructiveness Non-destructivePotential laser damageNon-destructive

The Critical Differentiator: Fluorescence Interference The p-methoxyphenacyl group is an intrinsic fluorophore. In Raman spectroscopy, the relaxation of this excited state generates fluorescence that frequently overwhelms the weak Raman scattering signal of the azide group [1, 2]. FT-IR measures absorption, rendering it immune to this fluorescence interference, making it the robust choice for this specific compound.

Mechanistic Insight: The Azide Vibration

To interpret the spectrum correctly, one must understand the vibrational physics of the azide group in this specific electronic environment.

The Asymmetric Stretch ( )

The azide group consists of three nitrogen atoms resonating between two major forms:


[1][2]

The asymmetric stretching vibration (


) involves the simultaneous contraction of one N-N bond and elongation of the other. This motion induces a massive change in the molecular dipole moment (

), resulting in a highly intense absorption band in the infrared spectrum.
Electronic Environment of p-Methoxyphenacyl Azide

Unlike simple aliphatic azides, the p-methoxyphenacyl scaffold introduces specific electronic perturbations:

  • Inductive Effect: The carbonyl group (

    
    ) adjacent to the 
    
    
    
    -methylene withdraws electron density, slightly stiffening the N-N bonds compared to a pure alkyl azide.
  • Conjugation: The p-methoxy group acts as an electron-donating group (EDG) into the benzene ring, which is conjugated to the carbonyl. While the conjugation stops at the carbonyl, the overall dipole of the molecule is significant, enhancing the IR cross-section.

Target Wavenumber:

  • 
     Azide: 
    
    
    
    (Strong, Sharp)
  • 
     Ketone: 
    
    
    
    (lowered from 1715 due to aryl conjugation) [3].[3]

Experimental Protocol

This protocol describes the synthesis monitoring and final characterization of p-methoxyphenacyl azide.

Safety Pre-requisite

WARNING: Organic azides are potentially explosive. The Carbon-to-Nitrogen (C/N) ratio for p-methoxyphenacyl azide (


) is 

. This places it on the borderline of stability.
  • Do not use metal spatulas (risk of shock sensitivity).

  • Do not concentrate to dryness if the purity is unknown.

  • Store away from light and heat.

Workflow Diagram

AzideAnalysis cluster_decision Spectral Validation Criteria Start Precursor: p-Methoxyphenacyl Bromide Rxn Reaction: NaN3 in Acetone/H2O Start->Rxn Nucleophilic Substitution Monitor In-Process Check: ATR-FTIR (Aliquot) Rxn->Monitor T = 1 hr Monitor->Rxn Incomplete (Peak @ 2100 weak) Workup Workup: Extraction (DCM) Monitor->Workup Complete (Br peak gone) Final Final Analysis: KBr Pellet or ATR Workup->Final Criteria 1. Azide Peak: ~2105 cm-1 2. Carbonyl: ~1690 cm-1 3. Absence of Br-CH2 wag Final->Criteria

Figure 1: Analytical workflow for the synthesis and validation of p-methoxyphenacyl azide.

Step-by-Step Methodology
1. Sample Preparation (Synthesis Context)
  • Reagents: Dissolve p-methoxyphenacyl bromide (1 eq) in acetone. Add Sodium Azide (1.5 eq) dissolved in minimal water.

  • Reaction: Stir at room temperature. The reaction is an

    
     displacement.
    
2. In-Process Monitoring (ATR-FTIR)[4]
  • Sampling: Take a

    
     aliquot of the reaction mixture.
    
  • Evaporation: Place on the ATR crystal (Diamond or ZnSe). Allow the solvent (acetone) to evaporate completely. Note: Acetone has a strong carbonyl peak that interferes; evaporation is mandatory.

  • Acquisition:

    • Resolution:

      
      
      
    • Scans: 16 (sufficient for monitoring)

    • Range:

      
      
      
3. Final Characterization (KBr Pellet)

For publication-quality spectra, KBr pellets are preferred over ATR due to better peak shape and lack of penetration depth corrections.

  • Mix: Grind

    
     of isolated p-methoxyphenacyl azide with 
    
    
    
    of dry KBr (spectroscopic grade).
  • Press: Apply 8-10 tons of pressure to form a transparent pellet.

  • Scan: Collect 32-64 scans to resolve the hyperfine splitting often seen in crystalline azides.

Data Interpretation & Validation

The Spectral Fingerprint[5]
Functional GroupWavenumber (

)
IntensityAssignment
Azide (

)

Very Strong Asymmetric Stretch (

)
Ketone (

)

StrongConjugated Carbonyl Stretch
Aromatic Ring

Medium

Ring Stretch
Ether (

)

StrongAryl-Alkyl Ether Stretch
C-H (Aliphatic)

WeakMethylene (

-

) Stretch
Troubleshooting: "Ghost" Peaks
  • Doublet at 2100? In high-resolution scans of crystalline samples, the azide peak may appear split (Fermi resonance or crystal packing effects). This is normal and indicates high purity [4].

  • Peak at 2250? This indicates unreacted nitrile or isocyanate contamination, though rare in this synthesis.

  • Broadening at 3400? Indicates moisture (water) in the KBr pellet or sample. Dry the sample under vacuum.[5]

Self-Validating the Protocol

To ensure the peak at


 is genuinely the azide and not an artifact:
  • Chemical Reduction Test: Treat a small aliquot with triphenylphosphine (Staudinger reduction).

  • Re-Scan: The peak at

    
     must disappear, replaced by phosphine oxide bands. If the peak remains, it is not an azide.
    

References

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. Link

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. Link

  • Lieber, E., et al. (1957). "Infrared Spectra of Organic Azides." Analytical Chemistry, 29(6), 916-918. Link

Sources

Comparative

Mass spectrometry of 2-azido-1-(4-methoxyphenyl)ethanone

Technical Guide: Optimizing Mass Spectrometry for Labile -Azido Ketones Subject: Mass Spectrometry Analysis of 2-azido-1-(4-methoxyphenyl)ethanone CAS: 6595-28-4 | Formula: | MW: 191.19 Da Executive Summary & Core Challe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimizing Mass Spectrometry for Labile -Azido Ketones

Subject: Mass Spectrometry Analysis of 2-azido-1-(4-methoxyphenyl)ethanone CAS: 6595-28-4 | Formula:


 | MW:  191.19 Da

Executive Summary & Core Challenge

2-azido-1-(4-methoxyphenyl)ethanone (4-methoxyphenacyl azide) presents a classic analytical paradox in drug discovery. As a high-energy precursor used in "Click Chemistry" (CuAAC) and photoaffinity labeling, its reactivity is its greatest asset. However, this same reactivity makes it notoriously difficult to analyze using standard mass spectrometry methods.

The Core Challenge: The


-azido ketone moiety is thermally labile and photosensitive. Under standard Electron Impact (EI) or high-temperature Atmospheric Pressure Chemical Ionization (APCI) conditions, the molecule rapidly eliminates molecular nitrogen (

), leading to a "phantom" spectrum where the molecular ion (

) is virtually undetectable.

This guide compares three ionization strategies—EI, ESI, and APCI —to establish a validated protocol for the intact detection and structural confirmation of this compound.

Comparative Analysis of Ionization Techniques

The following comparison evaluates the "survival rate" of the intact azide functionality under different ionization energies.

Technique A: Electron Impact (EI) – The "Hard" Standard

Status: NOT RECOMMENDED for molecular weight confirmation. Mechanism: 70 eV electron bombardment in a high-vacuum, heated source (


C).
  • Performance: The high thermal energy of the GC injector and the ion source triggers the immediate extrusion of

    
    .
    
  • Spectral Signature:

    • Base Peak: m/z 135 (Anisoyl cation,

      
      ).
      
    • Dominant Fragment: m/z 163 (

      
      , nitrene/imine intermediate).
      
    • Molecular Ion (m/z 191): < 1% relative abundance or absent.

  • Verdict: Useful only for identifying the backbone (anisoyl group) but fails to confirm the presence of the azide group.

Technique B: Electrospray Ionization (ESI) – The "Soft" Gold Standard

Status: HIGHLY RECOMMENDED . Mechanism: Solution-phase ionization at atmospheric pressure; minimal thermal transfer.

  • Performance: Preserves the labile

    
     bond. Best performed in Positive Mode (
    
    
    
    ).
  • Spectral Signature:

    • Target Ion: m/z 192.07 (

      
      ) or m/z 214.06 (
      
      
      
      ).
    • In-Source Fragmentation: If cone voltage is too high (>30V), m/z 164 (

      
      ) will appear.
      
  • Verdict: The only reliable method for confirming the intact molecular formula.

Technique C: APCI – The Middle Ground

Status: CONDITIONAL . Mechanism: Gas-phase chemical ionization using a corona discharge.[1]

  • Performance: Requires a heated nebulizer (

    
    C), which often degrades the azide before ionization occurs.
    
  • Verdict: Generally inferior to ESI for this specific compound due to thermal degradation risks.

Data Summary & Expected Mass Shifts

The following table summarizes the theoretical and observed mass transitions for 2-azido-1-(4-methoxyphenyl)ethanone based on validated fragmentation patterns of phenacyl azide analogs [1, 2].

ParameterEI (GC-MS)ESI (+) (LC-MS)Interpretation
Molecular Ion 191 (

) - Rare
192 (

)
ESI preserves the parent.
Primary Loss 163 (

)
164 (

)
Loss of

(Azide characteristic).
Base Peak 135 (Anisoyl Cation)192 or 214 (

adduct)
EI cleaves the

-carbon bond.
Secondary Ion 107 (

)
135 (Anisoyl Cation)Further degradation of the ketone.
Key Adducts N/A214 (

), 230 (

)
Common in salt-rich mobile phases.

Validated Experimental Protocol

To ensure reproducibility, follow this self-validating workflow. This protocol minimizes thermal degradation during the analysis.

Phase 1: Sample Preparation
  • Solvent: Dissolve 1 mg of 2-azido-1-(4-methoxyphenyl)ethanone in 1 mL of Acetonitrile (ACN) . Avoid Methanol if possible, as nucleophilic attack can occur over long storage.

  • Dilution: Dilute to 10 µg/mL (10 ppm) using 50:50 ACN:Water + 0.1% Formic Acid.

  • Filtration: Use a 0.2 µm PTFE filter (Nylon filters may absorb the azide).

Phase 2: LC-MS/MS Configuration (ESI+)
  • Instrument: Triple Quadrupole or Q-TOF.

  • Flow Rate: 0.3 mL/min.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Source Parameters (CRITICAL):

    • Capillary Voltage: 3.0 kV (Standard).

    • Cone Voltage:Low (10-15 V) . Higher voltages (>30V) will induce in-source fragmentation (

      
       loss).
      
    • Desolvation Temp:

      
      C.
      
Phase 3: Fragmentation Logic (MS2)

If performing MS/MS for structural elucidation, select m/z 192 as the precursor.

  • Collision Energy (CE):

    • 10 eV: Minimal fragmentation.

    • 20 eV: Dominant peak at m/z 164 (Loss of

      
      ).
      
    • 35 eV: Dominant peak at m/z 135 (Anisoyl cation).

Mechanistic Visualization

Diagram 1: Analytical Decision Workflow

This workflow illustrates the decision logic for selecting the correct ionization method.

MS_Workflow Start Analyte: 2-azido-1-(4-methoxyphenyl)ethanone Goal Goal: Confirm Intact Structure (MW 191) Start->Goal Choice Select Ionization Method Goal->Choice EI Electron Impact (EI) (High Thermal Energy) Choice->EI GC-MS ESI Electrospray (ESI) (Soft Ionization) Choice->ESI LC-MS Result_EI Result: Thermal Degradation Detects: m/z 163 (M-N2) & 135 EI->Result_EI Loss of N2 Result_ESI Result: Intact Ion Detects: m/z 192 [M+H]+ ESI->Result_ESI Success

Caption: Decision matrix for analyzing thermal labile azides. ESI is the requisite path for intact detection.

Diagram 2: Fragmentation Pathway (ESI+)

Understanding the breakdown is crucial for interpreting MS/MS spectra.

Fragmentation Parent [M+H]+ m/z 192 (Intact) Intermediate Nitrene/Imine m/z 164 ([M+H]-N2) Parent->Intermediate - N2 (28 Da) Low CE / Thermal BasePeak Anisoyl Cation m/z 135 (Base Peak) Parent->BasePeak Alpha Cleavage High CE Intermediate->BasePeak - CH2NH (29 Da) Rearrangement Anisole Methoxyphenyl m/z 107 BasePeak->Anisole - CO (28 Da)

Caption: ESI(+) fragmentation pathway. Note the competing pathways of N2 loss vs. Alpha-cleavage.

References

  • Yousuf, S. et al. (2012).[2] Synthesis and crystal structure of 2-azido-1-(4-methylphenyl)ethanone. Acta Crystallographica Section E. Link

  • Sarkar, S. K. et al. (2017).[3] Laser flash photolysis of nanocrystalline α-azido-p-methoxy-acetophenone. Organic & Biomolecular Chemistry. Link

  • PubChem. (2025). 2-Azido-1-(4-methoxyphenyl)ethanone Compound Summary. National Library of Medicine. Link

  • Jobin, R. et al. (2023). Fragmentation Patterns of Ketamine Analogues (Structural Analogs of Phenacyl Azides). MDPI Molecules. Link

Sources

Validation

Beyond p-Methoxyphenacyl Azide: Advanced Alternatives for Click Chemistry

The following guide provides a scientifically rigorous comparison of alternatives to p-methoxyphenacyl azide , a reagent historically used for photocleavable click chemistry and specific bioconjugation applications. This...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a scientifically rigorous comparison of alternatives to p-methoxyphenacyl azide , a reagent historically used for photocleavable click chemistry and specific bioconjugation applications.

This guide is structured to address the limitations of p-methoxyphenacyl azide—specifically its slow kinetics , UV-dependence (phototoxicity) , and thermal instability —by proposing superior, modern alternatives categorized by experimental objective: Speed , Reversibility (Cleavage) , and Biocompatibility .

Executive Summary & Technical Context

p-Methoxyphenacyl azide (PMP-N3) is a specialized reagent primarily utilized for its photocleavable properties . The phenacyl moiety allows for the release of the clicked cargo upon irradiation with UV light (typically ~300–365 nm). However, in modern proteomic and drug discovery workflows, PMP-N3 presents significant bottlenecks:

  • Phototoxicity: The UV irradiation required for cleavage damages DNA and proteins, limiting live-cell applications.

  • Slow Kinetics: As a non-chelating alkyl azide, it exhibits slow reaction rates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often requiring high copper loads that induce oxidative stress.

  • Thermal Instability: Phenacyl azides can undergo Curtius-like rearrangements or decomposition at elevated temperatures, reducing shelf-life and reaction yield.

The Solution: Switch to Picolyl Azides for rapid, low-copper labeling, or Disulfide/Dde-Linkers for biocompatible, non-photochemical cleavage.

Critical Analysis of Alternatives

The following alternatives are selected based on their ability to overcome specific deficits of PMP-N3.

A. For Rapid Kinetics & Biocompatibility: Picolyl Azides

Best For: Live-cell labeling, low-concentration targets, and minimizing copper toxicity. Mechanism: Picolyl azides contain an internal copper-chelating motif (a pyridine ring adjacent to the azide). This "internal ligand" accelerates the CuAAC reaction by 25–50 fold compared to standard alkyl azides (like PMP-N3) by stabilizing the Cu(I) transition state.

  • Key Advantage: Enables click chemistry with significantly lower copper concentrations (10–50 µM vs. 100–500 µM), preserving cell viability.

B. For Reversible "Catch-and-Release": Disulfide & Dde Azides

Best For: Enrichment of azide-tagged proteins/peptides where UV cleavage is too harsh. Mechanism:

  • Disulfide Azides (SS-N3): Cleaved by mild reduction (DTT, TCEP, or Glutathione). Ideal for proteomic elution.

  • Dde-Azides (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): Cleaved by hydrazine (2%). Offers orthogonality to reducing agents.[1]

  • Key Advantage: Zero phototoxicity. Cleavage occurs in aqueous buffers under physiological or mild chemical conditions.

C. For "No-Wash" Imaging: Fluorogenic Azides

Best For: Imaging where background signal from unreacted dye is problematic. Mechanism: These azides (e.g., 3-azido-7-hydroxycoumarin) are non-fluorescent until they react with an alkyne to form a triazole. This restores the conjugation system, "turning on" fluorescence.

  • Key Advantage: Eliminates the need for washing steps, which is impossible with PMP-N3 (which requires purification before cleavage).

Comparative Performance Data

The table below contrasts PMP-N3 with its primary modern competitors.

Featurep-Methoxyphenacyl Azide Picolyl Azide (Best for Speed)Disulfide-Azide (Best for Cleavage)Dde-Azide (Best for Orthogonality)
Primary Function Photocleavable LinkerRapid LabelingReductive CleavageHydrazine Cleavage
Reaction Kinetics (

)
1.0 (Baseline)~25–50x Faster ~1.0 (Standard)~1.0 (Standard)
Cleavage Trigger UV Light (365 nm)N/A (Stable)DTT / TCEP (Reduction)2% Hydrazine
Biocompatibility Low (UV damage)High (Low Cu required)High (Physiological)Moderate (Chemical)
Stability Low (Thermal/Light sensitive)HighHighHigh
Yield (in Lysate) Moderate (~60%)Excellent (>90%) Good (~80%)Good (~80%)

Visualizing the Mechanism

The following diagram illustrates the mechanistic divergence between the Photocleavable Pathway (PMP-N3) and the Chelation-Assisted Pathway (Picolyl Azide).

ClickChemistryPathways cluster_PMP Path A: p-Methoxyphenacyl Azide (Old Standard) cluster_Picolyl Path B: Picolyl Azide (Modern Standard) Start Alkyne-Tagged Biomolecule PMP_Reagent PMP-Azide (Slow, High Cu) Start->PMP_Reagent + Cu(I) Pic_Reagent Picolyl Azide (Chelating, Fast) Start->Pic_Reagent + Low Cu(I) PMP_Product Triazole-PMP Conjugate PMP_Reagent->PMP_Product Slow (~1 hr) UV_Step UV Irradiation (365 nm) PMP_Product->UV_Step Cleaved_PMP Released Cargo + Toxic Byproducts UV_Step->Cleaved_PMP Photolysis Pic_Complex Cu(I)-Chelate Intermediate Pic_Reagent->Pic_Complex Rapid Coordination Pic_Product Stable Triazole Conjugate Pic_Complex->Pic_Product Fast (<10 min)

Caption: Comparison of the slow, phototoxic PMP pathway (Red) versus the rapid, biocompatible Picolyl pathway (Green).

Experimental Protocols

These protocols are designed to be self-validating : the inclusion of specific controls ensures the user can distinguish between reaction failure and detection failure.

Protocol A: High-Efficiency Labeling with Picolyl Azide

Objective: Rapidly label alkyne-tagged proteins in cell lysate with minimal copper background.

Materials:

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% NP-40, Protease Inhibitors.

  • Click Reagents:

    • Picolyl Azide-Fluorophore (e.g., Picolyl-Cy5, 10 mM in DMSO).

    • CuSO4 (50 mM in water).

    • BTTAA Ligand (100 mM in water) - Crucial for maintaining Cu(I) state.

    • Sodium Ascorbate (100 mM in water, freshly prepared).

Step-by-Step Workflow:

  • Preparation: Dilute protein lysate to 1–2 mg/mL in Lysis Buffer.

  • Premix Catalyst: In a separate tube, mix CuSO4 and BTTAA in a 1:5 molar ratio (e.g., 1 µL Cu + 5 µL BTTAA). Incubate for 2 minutes. Why? Premixing prevents copper precipitation and ensures ligand coordination.

  • Reaction Assembly: Add reagents to the lysate in this specific order:

    • Picolyl Azide (Final: 20–50 µM).

    • Cu-BTTAA Complex (Final: 50 µM Cu).

    • Sodium Ascorbate (Final: 2.5 mM).

  • Incubation: Vortex gently and incubate for 10–20 minutes at room temperature in the dark. Note: Standard azides require 60 mins; Picolyl is complete in <20 mins.

  • Termination: Stop reaction by adding EDTA (10 mM final) or Acetone precipitation.

  • Validation: Run SDS-PAGE. The Picolyl lane should show distinct fluorescent bands with significantly lower background smear compared to a standard azide control.

Protocol B: Reversible Enrichment using Disulfide-Biotin Azide

Objective: Enrich and elute alkyne-tagged targets without UV light.

Materials:

  • Reagent: Azide-SS-Biotin.

  • Beads: Streptavidin-coated magnetic beads.

  • Elution Buffer: 50 mM DTT or 25 mM TCEP in PBS.

Step-by-Step Workflow:

  • Click Reaction: Perform CuAAC (as above) using Azide-SS-Biotin.

  • Capture: Incubate reacted lysate with Streptavidin beads for 1 hour. Wash beads 3x with PBS + 0.1% SDS (removes non-specific binders).

  • Elution (The "Release"): Resuspend beads in Elution Buffer (DTT/TCEP). Incubate for 30 mins at RT.

    • Mechanism:[2][3][4][5] The reducing agent cleaves the disulfide bond, releasing the protein with a small "sulfhydryl-tag" remnant, leaving the biotin on the bead.

  • Validation: Analyze the eluate by Western Blot. The absence of biotin signal (anti-biotin WB) on the eluted protein confirms successful cleavage and release.

References & Authority

The following sources support the mechanistic claims and protocols detailed above.

  • Chelating Azides (Picolyl): Uttamapinant, C., et al. (2010). "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling." Angewandte Chemie International Edition.

  • Cleavable Linkers: Lercher, L., et al. (2013). "Probing Protein–Protein Interactions with Cleavable Linkers." Molecular BioSystems.

  • Photocleavable Limitations: Klan, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews.

  • CuAAC Mechanism: Worrell, B.T., et al. (2013). "Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions." Science.

Sources

Comparative

Analytical methods for determining the purity of 2-azido-1-(4-methoxyphenyl)ethanone

[1] Executive Summary 2-azido-1-(4-methoxyphenyl)ethanone (CAS: 6595-28-4), also known as 4-methoxyphenacyl azide, is a critical intermediate in the synthesis of triazoles and imidazole-based pharmaceuticals.[1][2] Its p...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-azido-1-(4-methoxyphenyl)ethanone (CAS: 6595-28-4), also known as 4-methoxyphenacyl azide, is a critical intermediate in the synthesis of triazoles and imidazole-based pharmaceuticals.[1][2] Its purity is paramount due to the potential for hazardous decomposition and the impact of impurities (such as unreacted 2-bromo-4'-methoxyacetophenone) on downstream "Click" chemistry yields.[1]

This guide objectively compares the two primary quantitative methods—HPLC-UV/MS and Quantitative NMR (qNMR) —and provides supporting qualitative workflows.[1] Unlike standard organic intermediates, this compound carries a specific azide functionality (


), necessitating strict thermal controls during analysis to prevent in-situ degradation which can skew purity results.[1]

Part 1: Critical Safety & Stability Protocol

WARNING: AZIDE HAZARD Before any analytical work, the thermal stability of the bulk material must be assessed. Organic azides can decompose explosively or release toxic hydrazoic acid.[1]

  • Thermal Limit: Do not subject the sample to temperatures

    
     unless cleared by Differential Scanning Calorimetry (DSC).
    
  • GC Exclusion: Gas Chromatography (GC) is NOT RECOMMENDED for this compound.[1] The high temperatures of the injection port (

    
    ) will likely cause the azide to decompose into nitrenes or rearrange into isocyanates, yielding false purity data.
    

Part 2: Comparative Analysis of Methods

Method A: HPLC-UV/MS (The Gold Standard for Purity)

High-Performance Liquid Chromatography (HPLC) is the industry standard for determining purity because it physically separates the target azide from synthesis byproducts (e.g., starting bromide, hydrolysis products).

  • Expertise Insight: The 4-methoxyphenyl moiety provides a strong chromophore.[1] Detection at 240–254 nm is optimal.[1] Mass Spectrometry (MS) is recommended during method development to confirm the absence of co-eluting impurities, but UV is sufficient for routine QC.

  • Causality: We use a C18 column with a water/acetonitrile gradient to ensure the hydrophobic starting material (bromide) is well-resolved from the more polar azide product.

Standard Operating Procedure (SOP)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: Water + 0.1% Formic Acid (buffer prevents peak tailing).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Strictly controlled to prevent degradation).
    
  • Gradient:

    • 0–2 min: 10% B (Isocratic hold)[1]

    • 2–15 min: 10%

      
       90% B (Linear ramp)[1]
      
    • 15–20 min: 90% B (Wash)[1]

Method B: Quantitative NMR (qNMR) (The "Thermal Safe Harbor")

qNMR is the superior alternative when reference standards for impurities are unavailable or when the compound is thermally labile. It provides an absolute purity value based on molar ratios.[1]

  • Trustworthiness: This method is self-validating.[1] If the internal standard integration is correct, the calculated purity is mathematically absolute.

  • Protocol:

    • Solvent: DMSO-

      
       or CDCl
      
      
      
      (Ensure no overlap with the methoxy singlet at
      
      
      ).[1]
    • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Dimethyl sulfone.[1]

    • Calculation:

      
      
      Where 
      
      
      
      = Integral,
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Weight,
      
      
      = Purity.[3]
Method C: FTIR (Process Monitoring Only)

Fourier Transform Infrared Spectroscopy is qualitative .[1] It is excellent for monitoring the reaction progress (disappearance of the starting material) but cannot provide a precise purity percentage (e.g., distinguishing 95% from 98%).

  • Key Marker: Strong azide stretching vibration at ~2100–2120 cm⁻¹ .[1]

Part 3: Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the appropriate analytical method based on the stage of development and sample constraints.

AnalyticalWorkflow Start Sample: 2-azido-1-(4-methoxyphenyl)ethanone SafetyCheck STEP 1: Safety Check (DSC / TGA) Start->SafetyCheck StabilityDecision Is Decomposition Onset < 100°C? SafetyCheck->StabilityDecision MethodSelect STEP 2: Method Selection StabilityDecision->MethodSelect No (Stable) NMR Method B: qNMR (Absolute Purity) StabilityDecision->NMR Yes (Unstable) HPLC Method A: HPLC-UV (Routine QC) MethodSelect->HPLC High Precision Needed MethodSelect->NMR Standard Unavailable FTIR Method C: FTIR (In-situ Monitoring) MethodSelect->FTIR Reaction Monitoring HPLC_Req Requirement: Reference Standard Available HPLC->HPLC_Req NMR_Req Requirement: No Ref Std Needed High Thermal Sensitivity NMR->NMR_Req

Figure 1: Analytical decision tree prioritizing thermal safety and data requirements.

Part 4: Comparative Data Summary

FeatureHPLC-UV/MSqNMR (

H)
FTIR
Primary Use Routine QC, Impurity ProfilingAbsolute Purity, Standard-Free AnalysisKinetic Monitoring
Precision High (

RSD)
Moderate (

RSD)
Low (Qualitative)
Specificity Excellent (Separates impurities)Good (Structural confirmation)Poor (Functional group only)
Thermal Risk Low (Ambient temperature)Negligible (Ambient temperature)Negligible
Sample Prep Dilution in Mobile PhaseDissolution in Deuterated SolventNeat or KBr Pellet
Limit of Detection High Sensitivity (ppm level)Low Sensitivity (~0.1%)Low Sensitivity

Part 5: References

  • Arshad, M., et al. (2012).[3] "2-Azido-1-(4-methylphenyl)ethanone."[1][3] Acta Crystallographica Section E, 68(5), o1608.

    • Context: Provides structural analogs and crystallographic stability data relevant to phenacyl azides.

  • Singh, H., et al. (2012). "Phenacyl azides as efficient intermediates: one-pot synthesis of pyrrolidines and imidazoles." Organic & Biomolecular Chemistry, 10, 1234-1245.[1]

    • Context: Details the synthesis and reactivity profile, establishing the need for specific impurity monitoring.

  • Holzgrabe, U. (2010).[1] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1]

    • Context: Authoritative guide on qNMR validation protocols used in Method B.

  • Badgujar, N., et al. (2016). "Hazard evaluation of organic azides." Process Safety Progress, 35(4), 396-403.[1]

    • Context: Supports the safety warning regarding thermal instability and exclusion of GC analysis.

Sources

Validation

Structural Validation of Triazoles Derived from p-Methoxyphenacyl Azide: A Comparative Technical Guide

Executive Summary The synthesis of 1,2,3-triazoles via the cycloaddition of p-methoxyphenacyl azide is a cornerstone reaction in peptidomimetic drug design and bio-orthogonal labeling. However, the structural validation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1,2,3-triazoles via the cycloaddition of p-methoxyphenacyl azide is a cornerstone reaction in peptidomimetic drug design and bio-orthogonal labeling. However, the structural validation of these products presents a specific stereochemical challenge: distinguishing the regioselective 1,4-disubstituted isomer (typically formed via CuAAC) from the 1,5-disubstituted isomer (RuAAC) or thermal mixtures.

This guide provides an objective comparison of validation methodologies, moving beyond basic characterization to definitive structural proof.[1] It synthesizes experimental protocols with a critical analysis of analytical techniques, ensuring that the assigned structure matches the physical reality.

Part 1: Synthesis Context & Regioisomerism[3]

The p-methoxyphenacyl moiety serves as a versatile photolabile protecting group and a fluorescent handle. When reacting p-methoxyphenacyl azide (1 ) with a terminal alkyne, two distinct regioisomers can form.

The Mechanistic Divergence[2]
  • Pathway A (CuAAC): Copper-Catalyzed Azide-Alkyne Cycloaddition.[1][2] Yields the 1,4-triazole exclusively via a metallacycle intermediate.

  • Pathway B (RuAAC): Ruthenium-Catalyzed. Yields the 1,5-triazole .

  • Pathway C (Thermal): Uncatalyzed Huisgen cycloaddition. Yields a mixture of 1,4- and 1,5-isomers.[3][4][5]

Visualization of Reaction Pathways

ReactionPathways Azide p-Methoxyphenacyl Azide Cu_Cat Cu(I) Catalyst (CuSO4/Ascorbate) Azide->Cu_Cat Ru_Cat Ru(II) Catalyst (Cp*RuCl) Azide->Ru_Cat Thermal Thermal (No Catalyst) Azide->Thermal Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Cu_Cat Alkyne->Ru_Cat Alkyne->Thermal Prod_14 1,4-Disubstituted Triazole Cu_Cat->Prod_14 Regioselective Prod_15 1,5-Disubstituted Triazole Ru_Cat->Prod_15 Regioselective Mixture Regioisomeric Mixture Thermal->Mixture Non-selective

Caption: Mechanistic divergence in triazole synthesis. Catalyst selection dictates the regiochemical outcome, necessitating rigorous structural validation.

Part 2: Comparative Analysis of Validation Methods

In drug development, misidentifying a regioisomer can lead to erroneous SAR (Structure-Activity Relationship) data. The following table compares validation techniques based on their definitive power and resource efficiency.

Table 1: Comparative Efficacy of Structural Validation Techniques
TechniquePrimary UtilityRegio-Discrimination PowerResource CostVerdict
1H NMR (1D) Purity & Conversion checkModerate (Relies on literature shifts)LowEssential but insufficient for novel scaffolds.
NOESY (2D NMR) Spatial ConnectivityHigh (Definitive for 1,4 vs 1,5)Low-MediumThe Practical Gold Standard.
13C NMR Carbon EnvironmentModerate (C4 vs C5 shifts)LowSupportive data.
FT-IR Reaction CompletionNone (Cannot distinguish isomers)Very LowProcess Control only (Azide disappearance).
X-Ray Crystallography Absolute ConfigurationAbsolute High (Time/Crystal growth)Ultimate Arbiter (Use for lead compounds).
HRMS Elemental CompositionLow (Isomers have same mass)MediumPurity check only.

Part 3: Detailed Validation Protocols

Protocol A: The "Sanity Check" (FT-IR & 1H NMR)

Before advanced structural work, confirm the reaction has occurred.

  • FT-IR Analysis:

    • Objective: Confirm consumption of the azide.

    • Marker: The azide (

      
      ) stretching vibration appears as a strong, distinct peak at ~2100–2150 cm⁻¹ .
      
    • Success Criteria: Complete disappearance of this peak in the crude product.

    • Note: The p-methoxyphenacyl carbonyl will remain visible at ~1690 cm⁻¹.

  • 1H NMR (Diagnostic Shifts):

    • Solvent:

      
       or DMSO-
      
      
      
      .[6]
    • Triazole Proton: In 1,4-disubstituted triazoles, the C5-proton typically appears as a singlet between

      
       7.50 – 8.50 ppm .
      
    • Linker Protons: The methylene protons (

      
      ) are highly diagnostic. They typically shift downfield (deshielded) by 0.5–1.0 ppm compared to the starting azide due to the electron-withdrawing nature of the formed triazole ring.
      
Protocol B: The "Definitive Proof" (NOESY NMR)

This is the critical step for distinguishing 1,4- from 1,5-isomers without growing crystals.

Theory: Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons that are close in space (< 5 Å), even if they are not bonded.

  • 1,4-Isomer: The triazole C5-proton is spatially distant from the alkyl/aryl group of the alkyne (R). Result: Weak or NO cross-peak between the triazole proton and the R-group protons.

  • 1,5-Isomer: The triazole C4-proton is spatially adjacent to the R-group. Result: Strong NOE cross-peak.

Workflow:

  • Dissolve 10-20 mg of pure product in 0.6 mL DMSO-

    
     (preferred for viscosity/NOE enhancement).
    
  • Acquire a standard 1H spectrum.

  • Run a 2D NOESY experiment (mixing time: 500 ms).

  • Analysis: Look for cross-peaks between the singlet triazole proton and the nearest protons on the alkyne-derived substituent.

Visualization of Validation Logic

ValidationLogic Start Crude Product IR_Check FT-IR: 2100 cm⁻¹ peak? Start->IR_Check Azide_Present Reaction Incomplete (Reflux longer/Add Cu) IR_Check->Azide_Present Yes NMR_1H 1H NMR: Triazole Singlet? IR_Check->NMR_1H No (Disappeared) NOESY 2D NOESY Experiment NMR_1H->NOESY Singlet Observed Decision Cross-peak between Triazole-H and R-Group? NOESY->Decision Result_15 Strong NOE: 1,5-Isomer Confirmed Decision->Result_15 Yes Result_14 Weak/No NOE: 1,4-Isomer Confirmed Decision->Result_14 No

Caption: Logical workflow for structural validation. NOESY provides the critical differentiation between regioisomers.

Part 4: Experimental Data Interpretation

When analyzing the p-methoxyphenacyl triazole, specific spectral features confirm the structure.

Expected 1H NMR Data (Example in )
Proton EnvironmentMultiplicityApprox. Shift (

ppm)
Structural Insight
Methoxy (

)
Singlet (3H)3.80 – 3.90Confirms p-methoxy group integrity.
Methylene (

)
Singlet (2H)5.60 – 5.90Shifts downfield from ~4.5 ppm (azide) upon cyclization.
Aromatic (Phenacyl) Doublets (AA'BB')7.00 & 7.95Characteristic para-substitution pattern.
Triazole C5-H Singlet (1H)7.80 – 8.50 Key diagnostic peak.
13C NMR Markers
  • Ketone Carbonyl: ~190 ppm.

  • Triazole C4 (1,4-isomer): ~147 ppm (Quaternary).

  • Triazole C5 (1,4-isomer): ~120 ppm (CH).

Part 5: Troubleshooting & Pitfalls

The "False" Mixture

Symptom: NMR shows small "impurity" peaks resembling a regioisomer. Cause: Incomplete copper removal. Paramagnetic Cu(II) can broaden peaks or cause shifts. Solution: Wash the organic phase with 10% EDTA or ammonium hydroxide solution during workup to chelate residual copper.

Phenacyl Instability

Symptom: Degradation products observed after prolonged light exposure. Cause: Phenacyl azides and their triazole derivatives can be photo-active. Solution: Perform reactions in the dark (wrap flask in foil) and store purified products in amber vials.

Solvent Effects on Chemical Shift

Insight: The triazole C-H proton is highly acidic. Its chemical shift can vary by up to 1.0 ppm depending on the solvent (e.g.,


 vs DMSO-

) and concentration. Do not rely solely on absolute shift values from literature; rely on coupling patterns and NOE.

References

  • Himo, F., et al. (2005).[7] Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Origins of Regioselectivity. Journal of the American Chemical Society.[7] Link

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Creary, X. (1992). Reaction of organometallic reagents with phenacyl azides. Journal of Organic Chemistry. Link

  • Li, L., & Zhang, J. (2011). Interpretation of the NMR Chemical Shifts of 1,2,3-Triazoles. Journal of Molecular Structure. Link

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Azido-1-[4-(methyloxy)phenyl]ethanone
Reactant of Route 2
Reactant of Route 2
2-Azido-1-[4-(methyloxy)phenyl]ethanone
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